7-Chloroquinazolin-4-amine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLVMJKFGHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-36-7 | |
| Record name | 7-chloroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Blueprint of 7-Chloroquinazolin-4-amine: A Technical Guide for Researchers
Introduction: The Quinazoline Core in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 7-Chloroquinazolin-4-amine, a key intermediate and a pharmacophore in its own right, is of significant interest to researchers in drug development. The precise substitution pattern on the quinazoline ring system dictates its interaction with biological targets, making unambiguous structural confirmation paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Understanding the spectroscopic signature of this molecule is the first critical step in quality control, reaction monitoring, and the rational design of new therapeutic agents.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the quinazoline ring system is crucial for assigning NMR signals.
Figure 1. Numbering of the this compound scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, aromatic compounds and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-180 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the quinazoline ring will influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.3 | Singlet | - | This proton is on a carbon adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| H-5 | ~8.1 | Doublet | ~8.8 | H-5 is ortho to the electron-donating amino group but is also part of the fused aromatic system, resulting in a downfield shift. It will be split by H-6. |
| H-6 | ~7.5 | Doublet of Doublets | ~8.8, ~2.0 | H-6 is coupled to both H-5 (ortho-coupling) and H-8 (meta-coupling). |
| H-8 | ~7.9 | Doublet | ~2.0 | H-8 is ortho to the chloro group and will show meta-coupling to H-6. |
| -NH₂ | ~7.2 | Broad Singlet | - | The protons of the primary amine will appear as a broad signal that is exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent. |
Causality behind Experimental Choices: The use of a higher field NMR spectrometer (400 MHz or greater) is crucial for resolving the coupling patterns of the aromatic protons, particularly the doublet of doublets for H-6. DMSO-d₆ is the solvent of choice not only for its solubilizing properties but also because it slows down the exchange rate of the amine protons, often allowing for their observation as a distinct, albeit broad, signal.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring system.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~155 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C-4 | ~152 | The carbon bearing the amino group is also significantly deshielded due to its attachment to two nitrogen atoms within the aromatic system. |
| C-4a | ~120 | A quaternary carbon at the ring junction. |
| C-5 | ~128 | |
| C-6 | ~125 | |
| C-7 | ~135 | The carbon atom directly attached to the chlorine atom will be deshielded. |
| C-8 | ~118 | |
| C-8a | ~150 | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional groups are the amine (N-H) and the aromatic C-H and C=C/C=N bonds.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum will be characterized by the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric and symmetric) | 3400-3250 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| C=N and C=C Stretching | 1650-1500 | Strong to Medium |
| N-H Bend | 1650-1580 | Medium |
| C-Cl Stretch | 800-600 | Strong |
Trustworthiness of the Protocol: The presence of two distinct N-H stretching bands is a hallmark of a primary amine, providing a self-validating system for the identification of this functional group.[1] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
Mass Spectral Interpretation
-
Molecular Ion Peak: The molecular formula of this compound is C₈H₆ClN₃. The expected monoisotopic mass is approximately 179.0250 g/mol . In ESI-MS, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 180.0328.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), there will be a characteristic [M+H]⁺ peak at m/z 180 and an [M+2+H]⁺ peak at m/z 182 with an intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Figure 2. Workflow for Mass Spectrometry Analysis.
Conclusion: A Unified Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR elucidate the precise connectivity of the atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the identity and purity of this compound, which is essential for its application in research and development. The data and interpretations presented in this guide serve as a valuable reference for scientists working with this important heterocyclic compound.
References
-
(No author given). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. Available at: [Link]. (Accessed: February 2026).
-
(No author given). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]. (Accessed: February 2026).
-
(No author given). Synthesis, Characterization, ADME Study and Anti-proliferative evaluation against MCF-7 breast cancer cell line of new analog of a 4-aminophenyl quinazolinone derivative. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 412-426. Available at: [Link]. (Accessed: February 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. Available at: [Link]. (Accessed: February 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Available at: [Link]. (Accessed: February 2026).
-
Wang, Y., et al. (2020). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8186-8204. Available at: [Link]. (Accessed: February 2026).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available at: [Link]. (Accessed: February 2026).
-
(No author given). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).
-
Smith, B. C. (2015). IR Spectroscopy Tutorial: Amines. Spectroscopy, 30(4), 26-31. Available at: [Link]. (Accessed: February 2026).
-
Li, Y., et al. (2019). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. Beilstein Journal of Organic Chemistry, 15, 276-283. Available at: [Link]. (Accessed: February 2026).
-
National Institute of Standards and Technology. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]. (Accessed: February 2026).
-
Wang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074, 012133. Available at: [Link]. (Accessed: February 2026).
-
Al-Ostath, A. H., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][2]–oxazin–4–one and 3 o. GSC Biological and Pharmaceutical Sciences, 11(1), 136-142. Available at: [Link]. (Accessed: February 2026).
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]. (Accessed: February 2026).
-
(No author given). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]. (Accessed: February 2026).
-
(No author given). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]. (Accessed: February 2026).
Sources
Exploring the Chemical Space of Substituted Quinazolines: An In-depth Technical Guide
Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry
The quinazoline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its remarkable versatility allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space and interaction with numerous biological targets.[2] This has led to the development of a multitude of clinically significant drugs for treating a wide array of diseases, including cancer, hypertension, and microbial infections.[3][4] For instance, several quinazoline-based compounds have been successfully developed as epidermal growth factor receptor (EGFR) inhibitors for the treatment of cancers like non-small cell lung cancer.[5][6]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical space of substituted quinazolines, focusing on synthetic methodologies, structure-activity relationships (SAR), and practical experimental protocols. By delving into the "why" behind experimental choices, this guide seeks to empower researchers in their pursuit of novel and effective quinazoline-based therapeutics.
Part 1: Synthetic Strategies for Accessing the Quinazoline Core
The diverse array of substituted quinazolines is made accessible through a variety of synthetic methodologies, ranging from classical named reactions to modern transition-metal-catalyzed approaches. The selection of a particular synthetic route is often guided by the desired substitution pattern and the availability of starting materials.[7]
Classical Synthetic Methods
Traditional methods for quinazoline synthesis, while sometimes limited by harsh conditions, remain valuable tools in the synthetic chemist's arsenal.
-
Niementowski Quinazoline Synthesis: This method involves the condensation of anthranilic acid derivatives with amides.[8]
-
Friedländer Annulation: This approach constructs the quinazoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
Modern Synthetic Methodologies
Contemporary organic synthesis has introduced milder and more versatile methods for constructing the quinazoline core, with transition-metal catalysis playing a pivotal role.[9]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental in introducing a wide variety of substituents onto a pre-existing quinazoline scaffold.[10]
-
Copper-Catalyzed Reactions: Copper catalysts are frequently employed for the formation of C-N and C-O bonds, as well as for cascade reactions that efficiently build the quinazoline ring system.[7]
-
One-Pot and Multicomponent Reactions (MCRs): These strategies offer an efficient and atom-economical approach to synthesizing complex quinazoline derivatives from simple starting materials in a single step.[11][12]
Caption: Synthetic pathways to substituted quinazolines.
Part 2: Structure-Activity Relationships (SAR) of Substituted Quinazolines
The biological activity of quinazoline derivatives is intricately linked to the nature and position of their substituents. A thorough understanding of SAR is crucial for the rational design of potent and selective drug candidates.[13]
Substitutions at the 2- and 4-positions
The 2- and 4-positions of the quinazoline ring are frequently modified to modulate biological activity.
-
Position 4: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.[14][15] The substituents on the aniline ring play a critical role in binding to the ATP-binding site of the enzyme. For instance, the presence of small, electron-withdrawing groups on the aniline ring often enhances inhibitory activity.[10]
-
Position 2: Modifications at the 2-position can influence a range of properties, including potency, selectivity, and pharmacokinetic profiles. The introduction of methyl, amine, or thiol groups at this position has been shown to be important for antimicrobial activities.[3]
Substitutions at the 6- and 7-positions
Substitutions on the benzene ring portion of the quinazoline core, particularly at the 6- and 7-positions, are key for optimizing activity and drug-like properties.
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at the 6- or 8-positions can improve antimicrobial activity.[3]
-
Bulky Substituents: The presence of bulkier groups at the C-7 position can be favorable for inhibitory activity against certain targets.[14] For example, a piperazine ring at this position has been shown to enhance inhibitory activities toward both TNF-alpha production and T cell proliferation.[16]
| Position | Substituent Type | Impact on Biological Activity | Example Target |
| 4 | Substituted Anilino | Potent Inhibition | EGFR Kinase[14] |
| 2 | Methyl, Thiol, Amino | Essential for Activity | Antimicrobial[3] |
| 6, 8 | Halogen | Improved Potency | Antimicrobial[3] |
| 7 | Piperazine Ring | Enhanced Inhibition | TNF-alpha, T-cell proliferation[16] |
Part 3: Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a substituted quinazoline derivative.
Example Synthesis: Copper-Catalyzed Cascade Synthesis of a 2-Substituted Quinazoline
This protocol is adapted from a literature procedure and demonstrates a modern, efficient method for quinazoline synthesis.[7]
Reaction: Copper-catalyzed cascade coupling of 2-bromobenzaldehyde with acetamidine hydrochloride.
Materials:
-
2-Bromobenzaldehyde
-
Acetamidine hydrochloride
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol), acetamidine hydrochloride (1.2 mmol), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 mmol).
-
Add DMF (5 mL) as the solvent.
-
Heat the reaction mixture at 110 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.
Self-Validation: The structure and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a copper-catalyzed quinazoline synthesis.
Conclusion
The chemical space of substituted quinazolines continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing development of innovative synthetic methodologies provides access to an ever-expanding diversity of quinazoline derivatives. A deep and nuanced understanding of the structure-activity relationships governing their biological effects is paramount for the successful design of future drug candidates. This guide has provided a comprehensive overview of these key aspects, aiming to equip researchers with the knowledge and practical insights necessary to navigate and exploit the rich chemical space of this privileged scaffold. The continued exploration of quinazolines holds immense promise for addressing unmet medical needs across a spectrum of diseases.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.uob.edu.ly [journals.uob.edu.ly]
- 8. actascientific.com [actascientific.com]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 7-Chloroquinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on a specific class, 7-chloroquinazolin-4-amine derivatives, which have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. We provide a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for their evaluation in both in vitro and in vivo models. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process for this class of compounds.
Introduction: The Quinazoline Scaffold in Inflammation
Quinazoline derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.[1][2] The core quinazoline structure offers a versatile template for chemical modification, allowing for the fine-tuning of its biological effects. Within this family, the this compound scaffold has been identified as a particularly promising starting point for the development of potent anti-inflammatory agents.[3]
The anti-inflammatory potential of these compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inflammation is a complex biological process initiated by immune cells, such as macrophages and neutrophils, in response to harmful stimuli.[4] Key pathways that regulate this process include the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades, which lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[5][6][7] Many quinazoline derivatives have been found to be selective inhibitors of COX-2.[8] The 7-chloro substitution on the quinazoline ring has been shown to enhance the antibacterial activity of some derivatives, and this structural feature is also being explored for its contribution to anti-inflammatory effects.[3]
This guide will provide a detailed exploration of the synthesis and evaluation of this compound derivatives as potential anti-inflammatory agents, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of this compound Derivatives: A Representative Workflow
The synthesis of this compound derivatives typically involves a multi-step process. A common and effective approach starts from a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination and subsequent amination.
General Synthetic Scheme
The following diagram outlines a representative synthetic route for preparing this compound derivatives. This workflow provides a logical and reproducible pathway to the target compounds.
Caption: General synthetic workflow for this compound derivatives.
Detailed Synthetic Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of a model this compound derivative.
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (10 equivalents).
-
Heat the mixture to reflux at 180-190°C for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 4,7-Dichloroquinazoline
-
In a clean, dry round-bottom flask, place 7-chloroquinazolin-4(3H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 3-4 hours.[9]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Collect the precipitate by filtration, wash with water, and dry to yield 4,7-dichloroquinazoline.
Step 3: Synthesis of the Final this compound Derivative
-
Dissolve 4,7-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol.
-
Add the desired substituted amine (R-NH₂) (1.1 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure this compound derivative.
-
Characterize the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach is recommended for the in vitro evaluation, starting with cytotoxicity assessment, followed by efficacy in a relevant cell-based inflammation model.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing the anti-inflammatory properties of the synthesized compounds, it is crucial to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] This allows for the selection of non-toxic concentrations for subsequent efficacy assays.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in DMEM.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through the TLR4 signaling pathway, leading to the production of pro-inflammatory mediators.[7][14] This in vitro model is widely used to screen for anti-inflammatory compounds.[15][16]
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS from E. coli
-
This compound derivatives (at non-toxic concentrations)
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Collect the cell culture supernatants for the measurement of nitric oxide (NO), TNF-α, and IL-6.
Protocol 3: Quantification of Pro-inflammatory Mediators
A. Nitric Oxide (NO) Measurement (Griess Assay)
-
In a 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the NO concentration using a sodium nitrite standard curve.
B. Cytokine Measurement (ELISA)
-
Quantify the levels of TNF-α and IL-6 in the cell supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The results are typically expressed as pg/mL or ng/mL.
Investigating the Mechanism of Action: Targeting the TLR4/NF-κB Pathway
The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of the TLR4/NF-κB signaling pathway.[6] Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[17] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[18] In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines.[5]
Caption: Potential mechanism of action via the TLR4/NF-κB signaling pathway.
In Vivo Evaluation of Anti-inflammatory Activity
Promising candidates from in vitro studies should be further evaluated in animal models of inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of the efficacy of anti-inflammatory drugs.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound derivative suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test groups (different doses of the derivative).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship (SAR) and Data Interpretation
The anti-inflammatory activity of this compound derivatives can be significantly influenced by the nature of the substituent at the 4-amino position. Systematic modification of this part of the molecule can lead to the identification of compounds with improved potency and selectivity.
Key SAR Insights
-
Aromatic vs. Aliphatic Amines: The nature of the amine at the 4-position is critical. Aromatic amines often provide a rigid scaffold that can interact favorably with the target protein.
-
Substituents on the Aryl Ring: Electron-withdrawing or electron-donating groups on the aryl ring of the 4-amino substituent can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target. For instance, bulky substituents on the phenyl ring have been shown to contribute significantly to anti-inflammatory activity.[9]
-
Heterocyclic Moieties: Introduction of heterocyclic rings at the 4-amino position can introduce additional hydrogen bond donors and acceptors, potentially enhancing target engagement.
Example Data Table
The following table presents hypothetical data for a series of this compound derivatives to illustrate SAR.
| Compound ID | R-Group at 4-Amino Position | Inhibition of NO Production (IC₅₀, µM) | Inhibition of Paw Edema at 3h (%) |
| 1a | Phenyl | 15.2 | 35.4 |
| 1b | 4-Chlorophenyl | 8.7 | 52.1 |
| 1c | 4-Methoxyphenyl | 12.5 | 41.8 |
| 1d | Cyclohexyl | 25.1 | 22.6 |
| Indomethacin | - | 5.4 | 65.2 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, one could infer that an electron-withdrawing group (Cl) at the para-position of the phenyl ring (Compound 1b ) enhances activity compared to the unsubstituted phenyl ring (Compound 1a ) or an electron-donating group (OCH₃) (Compound 1c ). The aliphatic cyclohexyl group (Compound 1d ) appears to be less favorable for activity.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their straightforward synthesis and amenability to structural modification make them attractive candidates for lead optimization programs. The protocols detailed in this guide provide a robust framework for their synthesis and comprehensive evaluation.
Future research should focus on:
-
Lead Optimization: Expanding the chemical space around the 4-amino position to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the most promising leads to identify candidates for further preclinical development.
By employing the methodologies outlined in this guide, researchers can effectively advance the discovery and development of this compound derivatives as next-generation anti-inflammatory therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1144. [Link]
-
Bekhit, A. A., & Khalil, M. A. (1998). Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones. Pharmazie, 53(8), 539-543. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Dorsey, B. D., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Journal of medicinal chemistry, 52(1), 131-144. [Link]
-
Gautam, G., & Kumar, P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 64-73. [Link]
-
Hassan, A. S., et al. (2025). Synthesis, anti-inflammatory, and structure antioxidant activity relationship of novel 4-quinazoline. Medicinal Chemistry Research, 34(8), 1-13. [Link]
-
Hernández-López, R., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5469. [Link]
-
Kamal, A., et al. (2015). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Bioorganic & medicinal chemistry letters, 25(1), 180-188. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]
-
Molteni, M., et al. (2016). The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation. Mediators of inflammation, 2016. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
O'Neill, L. A. (2015). Toll-like receptor 4 signalling. YouTube. [Link]
-
Park, B. S., et al. (2023). Toll-like receptor 4 (TLR4): new insight immune and aging. Journal of Biomedical Science, 30(1), 1-13. [Link]
-
Patel, K., et al. (2023). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 5(6). [Link]
-
Wikipedia. (2024). NF-κB. [Link]
-
Wikipedia. (2024). Toll-like receptor 4. [Link]
-
Zhang, J., et al. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. Journal of Applied Oral Science, 31. [Link]
-
Kumar, S., et al. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. RASAYAN Journal of Chemistry, 4(2), 351-361. [Link]
-
Singh, P., et al. (2019). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. ResearchGate. [Link]
-
de Oliveira, C. H. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity, 21(1), e202301246. [Link]
-
dos Santos, G. G., et al. (2022). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. European Journal of Pharmacology, 928, 175095. [Link]
-
Lee, J. Y., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS omega, 7(50), 46687-46700. [Link]
-
Martínez-Pacheco, M. M., et al. (2019). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 14(10), 1036-1048. [Link]
-
Al-Omary, F. A. M., et al. (2015). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. BioMed research international, 2015. [Link]
-
Kim, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(11), 1582. [Link]
-
El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]
-
O'Dea, E., & Hoffmann, A. (2009). NF-κB signaling. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 1(1), 107-115. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Rahman, M. M., & LBB, S. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacopuncture, 23(4), 180. [Link]
-
Arulselvan, P., et al. (2016). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Biomedical reports, 5(4), 409-416. [Link]
-
Asif, M. (2014). A review on anti-inflammatory activities of quinazoline derivatives. Modern Chemistry, 2(2), 8-15. [Link]
-
Jin, M., et al. (2014). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. African Journal of Biotechnology, 13(45). [Link]
-
Krady, J. K., et al. (2005). Lipopolysaccharide pre-conditioning attenuates pro-inflammatory responses and promotes cytoprotective effect in differentiated PC12 cell lines via pre-activation of Toll-Like Receptor-4 signaling pathway leading to the inhibition of Caspase-3/Nuclear Factor-κappa B pathway. Journal of neuroinflammation, 2(1), 1-14. [Link]
-
Fujihara, M., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14311. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link]
-
Al-Yahya, M. A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Pharmaceutical Journal, 31(4), 585-593. [Link]
-
Varadharajan, S., et al. (2015). Activation of inflammatory immune gene cascades by lipopolysaccharide (LPS) in the porcine colonic tissue ex-vivo model. Clinical and Experimental Immunology, 181(3), 517-529. [Link]
-
Ho, A. K., et al. (2015). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 6, 260. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Toll-Like Receptor 4 in Infectious and Noninfectious Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 15. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. ijpras.com [ijpras.com]
- 20. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 7-Chloroquinazolin-4-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinazolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases. Its derivatives have been extensively investigated as therapeutic agents, particularly in oncology, with several compounds progressing to clinical trials and receiving FDA approval.[1][2][3] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel lead compounds for drug discovery programs.[4][5] This guide provides a comprehensive overview of the principles, methodologies, and protocols for conducting effective HTS campaigns with this compound libraries.
The Scientific Rationale: Why Screen this compound Libraries?
The quinazoline core, particularly the 4-anilinoquinazoline scaffold, is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] These compounds mimic the purine ring of ATP and bind to the hinge region of the kinase active site. The 7-chloro substituent can significantly influence the potency and selectivity of these inhibitors.[6] Many successful kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), are based on the 4-anilinoquinazoline scaffold.[1][7] The overexpression or mutation of EGFR is a hallmark of several cancers, making it a prime target for drug discovery.[2] Screening this compound libraries, therefore, offers a high probability of identifying novel modulators of protein kinases and other important biological targets.
Assay Development: The Foundation of a Successful HTS Campaign
The choice of assay is paramount for a successful HTS campaign. It must be robust, reproducible, and amenable to miniaturization and automation.[8] Two primary categories of assays are employed for screening small molecule libraries: biochemical assays and cell-based assays.[9]
Biochemical Assays: Targeting the Molecular Interaction
Biochemical assays utilize purified components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the molecular target's activity.[9] These assays are ideal for identifying direct inhibitors of a specific enzyme.
Causality in Experimental Choice: For screening a this compound library against a protein kinase, a common biochemical approach is to measure the kinase's ability to phosphorylate a substrate. A reduction in phosphorylation in the presence of a test compound indicates inhibition. Various detection methods can be employed, including:
-
Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and amenability to automation.[9] Examples include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based assays that detect ADP production, a universal product of kinase reactions.[9][10]
-
Luminescence-Based Assays: These assays, such as those that quantify the amount of remaining ATP after the kinase reaction, are also highly sensitive and have a broad dynamic range.
Protocol: A Generic Biochemical Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in an appropriate assay buffer.
-
Prepare a stock solution of the kinase-specific peptide substrate and ATP.
-
Prepare the this compound library compounds at a desired screening concentration (e.g., 10 µM) in DMSO.
-
-
Assay Plate Preparation (384-well format):
-
Dispense a small volume (e.g., 50 nL) of each library compound into the wells of a 384-well assay plate using an acoustic liquid handler.
-
Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle) on each plate.
-
-
Kinase Reaction:
-
Add the purified kinase to all wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).
-
Incubate as per the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays utilize living cells to measure a compound's effect on a cellular process.[11] These assays provide a more physiologically relevant context as they account for cell permeability, metabolism, and off-target effects.[12]
Causality in Experimental Choice: To identify inhibitors of a signaling pathway driven by a specific kinase, a cell-based assay is often preferred. For example, to screen for inhibitors of the EGFR signaling pathway, one could use a cancer cell line that is dependent on EGFR activity for proliferation.[13] A decrease in cell viability would indicate a potential hit.
Protocol: A Cell-Based Proliferation Assay
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a non-small cell lung cancer line with an activating EGFR mutation) under standard conditions.
-
Seed the cells into 384-well clear-bottom plates at a predetermined density and allow them to attach overnight.
-
-
Compound Addition:
-
Add the this compound library compounds to the cell plates at the desired final concentration.
-
Include positive (e.g., a known EGFR inhibitor) and negative (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for a significant effect on cell proliferation (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Incubate according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
The HTS Workflow: From Library to Hits
A typical HTS campaign is a highly automated process designed to screen thousands of compounds efficiently.[5]
A generalized high-throughput screening workflow.
Data Analysis and Hit Validation: Ensuring Trustworthy Results
Raw data from an HTS campaign requires rigorous analysis to identify true "hits" and eliminate false positives.[14]
Quality Control: The Z'-Factor
A key metric for assessing the quality of an HTS assay is the Z'-factor.[15][16] It is calculated using the means and standard deviations of the positive and negative controls.
Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Poor |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[17][18]
Hit Identification and Confirmation
Compounds that exhibit activity beyond a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls) are considered primary hits. These hits must then undergo a confirmation process:
-
Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.[17]
-
Dose-Response Curves: Confirmed hits are then tested at multiple concentrations to determine their potency (IC50 or EC50).
-
Counter-Screens: These are crucial for identifying and eliminating false positives.[14] For example, compounds may interfere with the detection technology (e.g., autofluorescence) or act through non-specific mechanisms. An orthogonal assay, which measures the same biological endpoint through a different method, can help validate hits.[19]
-
Selectivity Profiling: Promising hits should be tested against related targets to assess their selectivity. For kinase inhibitors, this often involves screening against a panel of other kinases.
A typical data analysis and hit validation pipeline.
Hypothetical Signaling Pathway and Inhibition
Many this compound derivatives function by inhibiting protein kinases involved in cell signaling pathways that regulate proliferation, survival, and differentiation.[2] A simplified representation of such a pathway is shown below, illustrating how an inhibitor can block downstream signaling.
Inhibition of a signaling pathway by a this compound derivative.
Summary and Future Directions
High-throughput screening of this compound libraries is a proven strategy for the discovery of novel kinase inhibitors and other valuable therapeutic leads. A successful HTS campaign relies on a well-designed and validated assay, rigorous quality control, and a systematic approach to hit validation. The insights gained from HTS can guide structure-activity relationship (SAR) studies and the optimization of hit compounds into clinical candidates.
References
- Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
- BMG LABTECH. High-throughput screening (HTS). (2019-04-10).
- Benchchem. High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.
- Mestres, J. High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. (2020-08-12).
- Beckman Coulter. High-Throughput Screening (HTS).
- Al-Suhaimi, E. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
- EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
- Vega, C., et al. In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. PubMed. (2014-02-15).
- Traxlmayr, M. W., et al. A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021-11-05).
- von Ahsen, O., & Bömer, U. High-throughput screening for kinase inhibitors. PubMed. (2005-03).
- Zhang, H., et al. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. (2017).
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Jain, C. K., et al. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central. (2015-08-01).
- de Oliveira, P. F., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. (2019).
- Kim, T.-H., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central. (2015-08-01).
- Lloyd, M. Assay performance and the Z'-factor in HTS. Drug Target Review. (2023-03-30).
- Zhang, X., et al. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. (2013).
- Spranger, S., et al. A High-Throughput Immune-Oncology Screen Identifies EGFR Inhibitors as Potent Enhancers of Antigen-Specific Cytotoxic T-lymphocyte Tumor Cell Killing. Cancer Immunology Research. (2016).
- Abdel-Maksoud, M. S., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024-02-16).
- Lemmon, M. A., et al. Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. (2010-07-23).
- Harrison, M. K., et al. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes. PubMed. (2013-10-09).
- Zhang, Y., et al. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed Central. (2020-09-24).
- Sills, M. A., et al. Quality Control of Quantitative High Throughput Screening Data. PubMed Central. (2019-05-09).
- Wikipedia. Z-factor.
- An, Y., & Park, S. J. Cell-based assays in high-throughput mode (HTS). BioTechnologia. (2016).
- Solomon, V. R., & Lee, H. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. (2019-09-04).
- An, Y., et al. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (2014).
- Mountpleasure, J. A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12).
- ResearchGate. primary high-throughput screening (hts) data quality control review.... | Download Scientific Diagram.
- BMG LABTECH. The Z prime value (Z´). (2025-01-27).
- Al-Shakliah, N. S., et al. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One. (2024-04-16).
- ResearchGate. (PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020-09-10).
- A-Go, A., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. (2017-09-15).
- RACO. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors..
- GraphPad. Calculating a Z-factor to assess the quality of a screening assay..
- Cambridge MedChem Consulting. Analysis of HTS data. (2017-11-13).
- ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025-05-27).
- Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).
- Conconi, M. T., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. (2013-06).
- Reaction Biology. EGFR Assays & Drug Discovery Services.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. beckman.com [beckman.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotechnologia-journal.org [biotechnologia-journal.org]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Synthesis and Functionalization of Quinolines Using Mixed Lithium-Magnesium Reagents
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antiviral agents.[1] Traditional syntheses (Skraup, Friedländer) often require harsh conditions and lack the regioselectivity needed for modern Structure-Activity Relationship (SAR) studies.[1]
This guide details the application of mixed lithium-magnesium reagents —specifically the "Turbo-Grignard" (
The "Turbo" Effect: Mechanistic Insight
To master these reagents, one must understand the role of Lithium Chloride (LiCl).[2] Standard Grignard reagents (
Aggregate Deconstruction
The addition of LiCl breaks these aggregates into reactive monomeric or dimeric species. This increases the effective concentration of the active species and polarizes the Carbon-Magnesium bond, significantly accelerating the rate of Halogen-Magnesium exchange.[1]
Figure 1: The "Turbo" effect.[1] LiCl disrupts the lattice energy of the Grignard aggregate, generating a highly reactive magnesiate-like species.[1]
Reagent Preparation and Titration Protocols
Reliability in organometallic chemistry begins with precise stoichiometry.[1] Commercial "Turbo" reagents can degrade; in-house preparation and titration are recommended for critical steps.[1]
Protocol: Preparation of (Knochel-Hauser Base)
This non-nucleophilic base is essential for Directed Ortho Magnesiation (DoM).[1]
Reagents:
-
(Turbo-Grignard, ~1.3 M in THF)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
Procedure:
-
Dry & Inert: Flame-dry a Schlenk flask and flush with Argon.[1]
-
Charge: Add
(1.1 equiv) to the flask. -
Addition: Add TMPH (1.0 equiv) dropwise at room temperature (25 °C).
-
Reaction: Stir for 24–48 hours at 25 °C. The evolution of propane gas indicates the reaction progress.
-
Storage: The resulting solution (~1.0 M) is stable for months under Argon at room temperature.
Protocol: Titration of Organomagnesium Reagents
Standard colorimetric titration is insufficient for LiCl-complexed reagents.[1] Use the Knochel Iodine/LiCl method .[1]
Materials:
-
Iodine (
), sublimed.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
LiCl (0.5 M solution in THF) – Crucial for solubilizing the MgI2 byproduct.[1]
Steps:
-
Weigh exactly 254 mg of
(1.0 mmol) into a dry vial. -
Dissolve in 2–3 mL of 0.5 M LiCl/THF solution. The solution will be dark brown.[1][5]
-
Cool to 0 °C.
-
Add the organomagnesium reagent dropwise via a syringe until the brown color just disappears (becomes clear/colorless).[1]
-
Calculation:
Application Workflow: Functionalizing the Quinoline Core
The choice of reagent depends on the starting material: Halogenated Quinolines require Exchange (
Decision Matrix
| Substrate Feature | Reaction Type | Reagent | Primary Selectivity |
| Aryl Bromide/Iodide | Halogen-Mg Exchange | Ipso-substitution (replaces Halogen) | |
| Native C-H | Directed Metalation (DoM) | Ortho to directing group (DG) or most acidic proton | |
| Sensitive Groups | (Ester, CN, | Both (Controlled Temp) | Compatible at -40 °C to -20 °C |
Protocol A: Halogen-Magnesium Exchange (C4 Functionalization)
Target: Synthesis of 4-substituted quinolines from 4-iodoquinoline.[1]
Rationale: The C4 position is electronically favorable for nucleophilic attack but difficult to access via electrophilic aromatic substitution. Mg-exchange allows it to act as a nucleophile.[1]
Step-by-Step:
-
Dissolution: Dissolve 4-iodoquinoline (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool to -20 °C . (Note: Classical Grignards require higher temps; Li-Mg reagents work at -20 °C, preserving sensitive groups).[1]
-
Exchange: Add
(1.1 equiv) dropwise. Stir for 30 min.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Monitoring: Check conversion by GC-MS (quench aliquot with
orngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ).
-
-
Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) slowly.
-
Warming: Allow to warm to 25 °C over 1 hour.
-
Quench: Quench with sat.
solution.
Protocol B: Regioselective C-H Activation (C2 Functionalization)
Target: Functionalization of 3-bromoquinoline at the C2 position.[1]
Rationale: The C2 proton in quinoline is the most acidic (
Step-by-Step:
-
Dissolution: Dissolve 3-bromoquinoline in THF at -78 °C.
-
Metalation: Add
(1.1 equiv) dropwise.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Incubation: Stir at -78 °C for 30 minutes. The resulting species is a 2-magnesiated-3-bromoquinoline.[1]
-
Functionalization: Add electrophile (e.g., Allyl bromide + CuCN cat.).[1]
-
Result: 2-allyl-3-bromoquinoline.
Advanced Strategy: Sequential Functionalization
The power of these reagents lies in their orthogonality. One can perform a C-H activation followed by a Halogen-Mg exchange to install multiple groups in a specific sequence.[1]
Workflow Diagram: The "Walk" Around the Ring
Figure 2: Sequential functionalization strategy. Step 1 utilizes the acidity of C2. Step 2 utilizes the lability of the C-Br bond, enabled by the compatibility of the ester group with the Turbo-Grignard.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Exchange) | "Wet" reagents or old Turbo-Grignard.[1] | Re-titrate |
| Nucleophilic Attack at C2 | Used | Use |
| Low Solubility | Formation of Mg-salts.[1] | Add dry THF or use a mixed solvent system (THF/Toluene).[1] LiCl usually prevents this.[1] |
| "Halogen Dance" | Temperature too high during metalation.[1] | Keep reaction at -78 °C for lithiation/magnesiation of poly-halogenated substrates.[1] |
References
-
Krasovskiy, A., & Knochel, P. (2004).[1][6][8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][6] Angewandte Chemie International Edition. [Link][1]
-
Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006).[1][7] Mixed Mg/Li Amides of the Type R2NMgCl[9]·LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds.[6] Angewandte Chemie International Edition. [Link][1]
-
Organic Syntheses Procedure. (2012). Preparation of TMPMgCl·LiCl and its Application to the Synthesis of Functionalized Heterocycles. Organic Syntheses. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Functionalization of quinoxalines by using TMP bases: preparation of tetracyclic heterocycles with high photoluminescene quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to prepare and use functionalized organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive agents.[1][2][3] Traditional synthetic methods for these derivatives often involve lengthy reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of 4-aminoquinazoline derivatives. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols, and showcase the versatility of this technology through specific case studies.
Introduction: The Significance of 4-Aminoquinazolines and the Advent of Microwave Chemistry
Quinazoline derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological activities.[1][3] In particular, the 4-aminoquinazoline core is a cornerstone of targeted therapies, with prominent examples including gefitinib, erlotinib, and lapatinib, which are potent kinase inhibitors used in cancer treatment.[1][2][4] The relentless demand for novel analogs for structure-activity relationship (SAR) studies necessitates the development of efficient and sustainable synthetic methodologies.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering distinct advantages over conventional heating methods.[5][6][7] By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes.[8] This, in turn, can lead to higher yields, improved product purity, and access to chemical space that is difficult to explore with traditional techniques.[6][7]
The "Microwave Effect": Understanding the Causality Behind Enhanced Reactivity
The enhanced reaction rates observed in microwave chemistry are a subject of ongoing discussion, often attributed to a combination of thermal and non-thermal effects.
-
Thermal Effects: Microwave heating is a result of the interaction of the oscillating electromagnetic field with polar molecules or ions in the reaction mixture. This induces rapid rotation of the molecules, leading to friction and, consequently, a rapid increase in temperature. This superheating phenomenon, where the temperature of the solvent can be raised significantly above its boiling point in a sealed vessel, is a primary driver of reaction acceleration.
-
Non-Thermal Effects: While more debated, "specific" or "non-thermal" microwave effects are proposed to arise from the direct interaction of the electromagnetic field with specific molecules or transition states, leading to a lowering of the activation energy of the reaction.
Regardless of the precise mechanism, the empirical evidence overwhelmingly supports the practical benefits of microwave irradiation in accelerating a wide array of organic transformations, including the synthesis of heterocyclic compounds like 4-aminoquinazolines.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.
Caption: General workflow for microwave-assisted synthesis.
Synthetic Protocols and Methodologies
Several robust and versatile protocols have been developed for the microwave-assisted synthesis of 4-aminoquinazoline derivatives. Below, we detail some of the most effective and widely adopted methods.
Method A: From 2-Aminobenzonitriles
This approach is one of the most common and efficient routes, utilizing readily available 2-aminobenzonitriles as the starting material.
A simple and effective method involves the base-catalyzed condensation of a 2-aminobenzonitrile with another nitrile.[5]
-
Reaction Scheme:
-
2-Aminobenzonitrile + Aromatic Nitrile --(t-BuOK, Microwave)--> 4-Aminoquinazoline Derivative
-
-
Materials and Reagents:
-
Substituted 2-aminobenzonitrile (1.0 mmol)
-
Aromatic nitrile (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
-
Instrumentation:
-
Monode-type microwave reactor
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add the substituted 2-aminobenzonitrile (1.0 mmol), the aromatic nitrile (1.2 mmol), and a catalytic amount of t-BuOK.
-
The vial is sealed with a septum cap.
-
The reaction vessel is placed in the microwave reactor.
-
The mixture is irradiated at a constant temperature (e.g., 160 °C) for a specified time (typically 5-20 minutes).
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
This one-pot, multi-component reaction offers high atom economy and operational simplicity.[5]
-
Reaction Scheme:
-
2-Aminobenzonitrile + Orthoester + Ammonium Acetate --(Solvent-free, Microwave)--> 2-Alkyl-4-aminoquinazoline
-
-
Materials and Reagents:
-
2-Aminobenzonitrile (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate) (1.5 mmol)
-
Ammonium acetate (2.0 mmol)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
Combine 2-aminobenzonitrile, the orthoester, and ammonium acetate in a microwave reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under solvent-free conditions at a set power (e.g., 300 W) for a short duration (e.g., 5-10 minutes).
-
After cooling, the solid residue is triturated with a suitable solvent (e.g., ethanol), and the product is collected by filtration.
-
Method B: From 4-Chloroquinazolines
This method involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinazoline ring with an appropriate amine.
This protocol is particularly useful for introducing diverse heterocyclic moieties at the 4-position.[8][9]
-
Reaction Scheme:
-
4-Chloroquinazoline + Aryl Heterocyclic Amine --(2-Propanol, Microwave)--> N-Arylheterocyclic-4-aminoquinazoline
-
-
Materials and Reagents:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
-
Microwave reaction vial with a magnetic stir bar
-
-
Step-by-Step Procedure:
-
A mixture of 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is prepared in a microwave-safe vessel.
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a specific power (e.g., 60W) for approximately 20 minutes.[8]
-
Reaction completion is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is washed with water, filtered, and purified by silica gel column chromatography.
-
Data Presentation and Comparison
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with classical heating methods.
| Entry | Method | Starting Materials | Conditions | Time | Yield (%) | Reference |
| 1 | Classical | 4-Chloroquinazoline, Aniline | Reflux in 2-propanol, 80 °C | 12 h | Low | [8] |
| 2 | Microwave | 4-Chloroquinazoline, Aniline | 2-Propanol, 60W | 20 min | 96.5 | [8] |
| 3 | Classical | Anthranilic acid, Formamide | Conventional Heating | 3-6 h | 48-89 | [7] |
| 4 | Microwave | Anthranilic acid, Formamide | Solvent-free | 10-20 min | 66-97 | [7] |
| 5 | Microwave | 2-Aminobenzonitrile, Benzonitrile | t-BuOK | 5-15 min | 53-85 | [10] |
| 6 | Microwave | N'-(2-cyanophenyl)-N,N-dimethylformamidines, Amines | CH3CN/HOAc, 160°C | 10 min | High | [5][6] |
Troubleshooting and Expert Insights
-
Solvent Choice: The choice of solvent is crucial in microwave synthesis. Solvents with high dielectric constants (e.g., DMF, DMSO, ethanol) absorb microwave energy efficiently, leading to rapid heating. For solvent-free reactions, the reactants themselves must be polar enough to absorb microwaves.
-
Temperature and Pressure Monitoring: Modern microwave reactors allow for precise control of temperature and pressure. It is essential to operate within the safe limits of the reaction vials to prevent accidents.
-
Hotspot Avoidance: While microwave heating is generally uniform, localized hotspots can occur, especially in heterogeneous mixtures. Efficient stirring is critical to ensure even temperature distribution.
-
Reaction Scale-up: Scaling up microwave reactions requires careful consideration. The penetration depth of microwaves can be a limiting factor. For larger-scale synthesis, continuous flow microwave reactors may be more suitable.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 4-aminoquinazoline derivatives. The protocols outlined in this application note demonstrate the significant advantages of this technology, including dramatically reduced reaction times, improved yields, and the ability to perform reactions under solvent-free conditions.[5][6] By embracing microwave chemistry, researchers and drug development professionals can accelerate the discovery and development of novel therapeutic agents based on the versatile 4-aminoquinazoline scaffold.
References
-
Al-Tel, T. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(11), 3299. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
-
Ghahremanzadeh, R., et al. (2018). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Journal of Heterocyclic Chemistry, 55(1), 4-25. [Link]
-
Wang, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917. [Link]
-
Wang, L., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]
-
Amrutkar, S. V., et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Journal of Computational Methods in Molecular Design, 8(3), 1-9. [Link]
-
Song, W., et al. (2016). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. Green Processing and Synthesis, 5(3), 247-252. [Link]
-
Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(4A), 5-10. [Link]
-
Asadi, Z., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-20. [Link]
-
Kumar, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 19-33. [Link]
-
Seijas, J. A., et al. (1999). Microwave enhanced synthesis of quinazolines. Molecules, 4(8), 263-267. [Link]
-
Asadi, Z., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022. [Link]
-
Asadi, Z., et al. (2022). 4-aminoquinazoline-based drugs. Journal of Chemistry, 2022. [Link]
-
Kumar, A., & Narasimhan, B. (2018). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(17), 1436-1453. [Link]
Sources
- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
Structure-Based Design of Selective PAK4 Inhibitors: A Quinazoline Scaffold Protocol
Executive Summary
p21-activated kinase 4 (PAK4) is a serine/threonine kinase belonging to the Group II PAK family.[1] Unlike Group I PAKs (PAK1-3), PAK4 is constitutively active and does not require Rho GTPase binding for activation. It is a critical driver of cancer cell migration, invasion, and anchorage-independent growth, particularly in KRAS-driven cancers (e.g., pancreatic, lung).
This application note details the structure-based design, synthesis, and validation of PAK4 inhibitors utilizing the quinazoline scaffold . While quinazolines are privileged structures in kinase inhibition (e.g., EGFR inhibitors), achieving selectivity for PAK4 over the highly homologous PAK1 requires precise exploitation of the ATP-binding pocket's unique "selectivity filters," specifically the gatekeeper residue orientation and the
Structural Biology & Design Strategy
The PAK4 ATP-Binding Pocket
Successful SBDD requires mapping the inhibitor to three specific regions within the PAK4 kinase domain (PDB ID: 2X4Z or 7CP4):
-
The Hinge Region (Residues 393-395): The quinazoline N1 and C4-amino group typically form a bidentate hydrogen bond network with the backbone of the hinge region (specifically Leu398 in PAK4).
-
The Gatekeeper (Met370): This is the critical selectivity filter. In PAK1, the equivalent residue is Met319.[2] While the residues are identical, their spatial orientation differs.[2][3] In PAK4, Met370 creates a deeper hydrophobic back-pocket, allowing for bulkier substituents at the quinazoline C2 or C4 position that would clash in PAK1.
-
The Ribose Pocket: The region accommodating the ribose ring of ATP. Substituents at the quinazoline C2 position project into this space and can be extended to the solvent front to improve solubility.
Design Workflow (Graphviz)
The following diagram outlines the iterative SBDD cycle, moving from in silico modeling to wet-lab validation.
Caption: Iterative Structure-Based Drug Design (SBDD) workflow for PAK4 inhibitors, integrating computational modeling with biochemical and cellular validation loops.
Chemical Synthesis Protocol
Objective: Synthesize 4-aminoquinazoline-2-carboxamide derivatives (e.g., similar to compound CZh226 ).
General Synthetic Route
-
Starting Material: 2-amino-5-chlorobenzamide.
-
Cyclization: React with diethyl oxalate to form the quinazoline-2-carboxylate core.
-
Chlorination: Treatment with
yields the 4-chloro intermediate. -
Substitution (
): Nucleophilic attack at C4 by an amine (e.g., substituted aniline or pyrazole amine) introduces the primary pharmacophore. -
Amidation: The C2-ester is converted to an amide to probe the solvent-exposed region.
Key Reaction: C4-Substitution
-
Reagents: 4-chloroquinazoline-2-carboxylate derivative (1.0 eq), Ar-NH2 (1.1 eq), iPrOH (solvent).
-
Conditions: Reflux at 85°C for 4–6 hours.
-
Workup: Cool to RT. The precipitate is often the HCl salt of the product. Filter, wash with cold iPrOH and diethyl ether.
-
Validation:
-NMR must show the disappearance of the C4-Cl signal and appearance of NH protons (often downfield 9.0–11.0 ppm).
Biochemical Validation: ADP-Glo™ Kinase Assay
Principle: This homogeneous assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is preferred over FRET for early screening due to lower false positives from fluorescent compounds.
Materials
-
Enzyme: Recombinant Human PAK4 (active, residues 291–end).
-
Substrate: PAKtide (RRRLSFAEPG) or equivalent Ser/Thr peptide.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT.
Protocol
-
Compound Preparation:
-
Prepare 100x stocks of inhibitors in 100% DMSO.
-
Dilute to 4x working concentration in Kinase Buffer (final DMSO < 1%).
-
-
Kinase Reaction (384-well plate):
-
Add 2.5
L of 4x Compound. -
Add 2.5
L of 4x PAK4 Enzyme (0.5–2 ng/well optimized per lot). -
Incubate 10 min at RT (to allow inhibitor binding).
-
Add 5
L of 2x ATP/Substrate Mix (Final ATP: 10 M; Substrate: 0.2 g/ L). -
Incubate 60 min at RT.
-
-
ADP Detection:
-
Add 10
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 20
L Kinase Detection Reagent (converts ADP to ATP Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition and fit to sigmoidal dose-response to determine
.
Cellular Validation: Migration & Invasion[4][5][6][7][8]
Since PAK4 regulates cytoskeletal reorganization, inhibition must be phenotypically validated by assessing cell motility, not just viability.
PAK4 Signaling Pathway (Graphviz)
Caption: PAK4 signaling cascade regulating cytoskeletal dynamics. Inhibitors block LIMK1/Cofilin phosphorylation and MMP2 expression, arresting migration.
Transwell Migration Protocol
-
Cell Line: A549 (Lung Adenocarcinoma) or HCT116 (Colorectal).
-
Starvation: Serum-starve cells for 24h prior to assay.
-
Seeding:
-
Upper Chamber: Seed
cells in serum-free media containing the Quinazoline Inhibitor (at and 5x ). -
Lower Chamber: Add media + 10% FBS (Chemoattractant).
-
-
Incubation: 24 hours at 37°C, 5%
. -
Staining:
-
Scrape non-migrated cells from the top of the membrane.
-
Fix migrated cells (bottom) with 4% paraformaldehyde.
-
Stain with 0.1% Crystal Violet.
-
-
Quantification: Count cells in 5 random fields under a microscope.
Data Summary & SAR Trends
The following table summarizes expected SAR trends for quinazoline-based PAK4 inhibitors based on literature precedents (e.g., Compounds 9 and 31 from Hao et al.).
| Position | Modification | Effect on PAK4 Activity | Structural Rationale |
| N1 | None | Critical | H-bond acceptor from Leu398 (Hinge). |
| C4-NH | Substituted Aniline | High Potency | H-bond donor to Leu398 backbone carbonyl. |
| C4-Aryl | 3-Cl, 4-F substitution | Increased Potency | Hydrophobic interaction with the deep back-pocket (Met370). |
| C2 | Carboxamide (-CONH2) | Selectivity | Interacts with solvent-front residues; sterically tolerated by PAK4 but often clashes with PAK1. |
| C6/C7 | -OMe or -OEt | Variable | Solubilizing groups; C6 points toward solvent, C7 toward the floor of the pocket. |
Troubleshooting Guide
-
Problem: High IC50 in cellular assays despite potent biochemical IC50.
-
Cause: Poor permeability or efflux by P-gp.
-
Solution: Optimize C6/C7 side chains to reduce Total Polar Surface Area (TPSA). Check LogP (target 2–4).
-
-
Problem: Lack of Selectivity (PAK1 inhibition).
-
Cause: Inhibitor is too small/linear and fits into the closed PAK1 pocket.
-
Solution: Introduce bulkier groups at the C2 position to exploit the wider PAK4 solvent channel or target the unique orientation of Met370.
-
-
Problem: Precipitation in Assay Buffer.
-
Cause: Quinazolines can be planar and insoluble.
-
Solution: Ensure DMSO < 1%.[4] Add 0.01% Triton X-100 to the kinase buffer.
-
References
-
Hao, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(1), 265–285. Link
-
Ha, B. H., et al. (2012). Type II p21-activated kinases (PAKs) are regulated by an autoinhibitory pseudosubstrate. Proceedings of the National Academy of Sciences, 109(40), 16107–16112. Link
-
Murray, B. W., et al. (2010). Small-molecule inhibition of P21-activated kinase 4. Proceedings of the National Academy of Sciences, 107(20), 9446-9451. (Describes PF-3758309).[5][6] Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Crawford, J. J., et al. (2012). Structural and chemogenomic analysis of p21-activated kinase 4 (PAK4) inhibitors. Journal of Medicinal Chemistry, 55(19), 8859-8868. Link
Sources
- 1. promega.com [promega.com]
- 2. Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimization [mdpi.com]
- 3. Crystal Structures of the p21-Activated Kinases PAK4, PAK5, and PAK6 Reveal Catalytic Domain Plasticity of Active Group II PAKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
scale-up synthesis of 7-Chloroquinazolin-4-amine for preclinical studies
Executive Summary
This application note details the process development and scale-up strategy for 7-Chloroquinazolin-4-amine (CAS: 17518-60-8), a critical pharmacophore in kinase inhibitor development (e.g., Gefitinib, Lapatinib analogs). While laboratory-scale synthesis often relies on unoptimized medicinal chemistry routes, multi-gram to kilogram production requires rigorous control over thermodynamics, reagent handling, and impurity profiles.
This guide focuses on the POCl₃ activation route , optimized for safety and yield. It addresses the critical instability of the 4-chloro intermediate and provides a validated Inverse Quench Protocol to prevent thermal runaways—a common failure mode in scale-up.
Route Selection & Strategy
Retrosynthetic Analysis
Two primary routes were evaluated for scale-up viability:
-
Route A (The Nitrile Route): Direct cyclization of 2-amino-4-chlorobenzonitrile with formamidine acetate.
-
Pros: One-pot, atom efficient.
-
Cons: High cost of starting materials; variable quality of commercial formamidine acetate at bulk scale.
-
-
Route B (The Anthranilic Acid Route): Cyclization of 2-amino-4-chlorobenzoic acid followed by Vilsmeier-Haack activation and amination.
-
Pros: Low-cost starting materials; robust intermediate purification; widely applicable to analogs.
-
Cons: Requires handling of POCl₃ (Phosphorus oxychloride); multi-step.
-
Decision: Route B is selected for this protocol due to supply chain reliability and the ability to purge impurities at the stable quinazolinone stage (Intermediate 1).
Synthetic Workflow Diagram
The following workflow illustrates the optimized three-step process, highlighting Critical Process Parameters (CPPs).
Figure 1: Optimized synthetic workflow for this compound.
Detailed Protocols
Step 1: Cyclization to 7-Chloroquinazolin-4(3H)-one
This step utilizes the Niementowski modification. The high temperature is required to drive the condensation and subsequent dehydration.
-
Reagents: 2-Amino-4-chlorobenzoic acid (1.0 equiv), Formamide (5.0 equiv).
-
Equipment: Jacketed glass reactor with overhead stirrer (high torque required due to slurry thickening).
Protocol:
-
Charge Formamide into the reactor. Begin agitation.
-
Add 2-Amino-4-chlorobenzoic acid portion-wise.
-
Heat the mixture to 145–150°C . Note: Evolution of water vapor will occur.
-
Maintain temperature for 4–6 hours. Monitor by HPLC (Target: <1% SM).
-
Cooling: Cool the dark solution to 80°C.
-
Quench: Slowly add water (2x volume of formamide) to precipitate the product.
-
Cool to 20°C and stir for 1 hour.
-
Filter the solid.[1] Wash with water (3x) and Methanol (1x) to remove residual formamide.
-
Dry in a vacuum oven at 60°C.
Yield Target: >85% Appearance: Off-white to pale beige solid.
Step 2: Chlorination (The Critical Safety Step)
This step converts the stable quinazolinone into the reactive (and unstable) 4,7-dichloroquinazoline using POCl₃.
Safety Warning: POCl₃ reacts violently with water, generating HCl gas and phosphoric acid. The intermediate 4,7-dichloroquinazoline is prone to hydrolysis, reverting to the starting material if the quench is mishandled.
Protocol:
-
Charge 7-Chloroquinazolin-4(3H)-one (Int 1) and Toluene (5 vol) into the reactor.
-
Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) as a catalyst/acid scavenger.
-
Add POCl₃ (2.5 equiv) dropwise over 30 minutes. Exotherm expected.
-
Heat to reflux (approx. 110°C) for 3–5 hours.
-
Monitor: HPLC must show complete consumption of Int 1.
-
Concentration: Distill off excess POCl₃ and Toluene under reduced pressure (keep T < 60°C).
-
The Inverse Quench (See Diagram Below):
-
Prepare a separate vessel with 10% w/w K₂CO₃ or NaOH solution at 0–5°C.
-
Dissolve the reaction residue in DCM (Dichloromethane) or Toluene.
-
Slowly transfer the organic reaction mixture into the cold aqueous base. Do not add water to the reaction mixture.
-
Figure 2: Safety logic for POCl₃ quenching operations.
-
Separation: Immediately separate the organic layer. Wash with cold brine.
-
Storage: Dry over MgSO₄. Do not concentrate to dryness unless necessary. Use the solution directly in Step 3 to prevent degradation.
Step 3: Amination
The 4-position is highly electrophilic. The 7-chloro position is deactivated and remains stable under mild conditions.
Protocol:
-
Charge the solution of 4,7-dichloroquinazoline (from Step 2) into the reactor.
-
Cool to 0–5°C.
-
Add 7N Ammonia in IPA (Isopropanol) (3.0 equiv) dropwise.
-
Why IPA? Ammonium chloride (byproduct) is insoluble in IPA, while the product has limited solubility, aiding purification.
-
-
Allow to warm to 20°C (Room Temp). Stir for 2 hours.
-
Workup:
-
Evaporate solvent to near dryness.
-
Slurry the residue in water (to dissolve NH₄Cl salts).
-
Adjust pH to >9 with dilute NaOH.
-
Filter the resulting solid.[2]
-
-
Purification (Recrystallization):
-
Dissolve crude solid in boiling Ethyl Acetate.
-
Add Hexanes or Heptane until turbid.
-
Cool slowly to 4°C.
-
Filter pure crystals.
-
Final Specifications:
-
Purity (HPLC): >98.5%
-
Impurity A (Hydrolysis): <0.5%
-
Impurity B (Dimer): <0.2%
Analytical Control & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | High SM remaining | Formamide wet or old | Use fresh Formamide; ensure T > 145°C. |
| Hydrolysis (Step 2) | Int 1 reappears in HPLC | Moisture during quench | Use Inverse Quench ; keep T < 5°C; minimize contact time with water. |
| Regioisomers (Step 3) | 4,7-diamino detected | Reaction T too high | Keep amination < 25°C; avoid large excess of NH₃. |
| Color Issues | Product is brown/black | Oxidation of amines | Perform all steps under Nitrogen atmosphere. |
References
-
Review of Quinazoline Synthesis
-
POCl3 Safety & Quenching
-
Scale-Up of Quinazolines
-
Instability of 4-Chloroquinazolines
Disclaimer: This protocol involves hazardous chemicals (POCl₃, strong bases). It is intended for use by qualified personnel in a strictly controlled laboratory or pilot plant environment. Always review the MSDS and perform a process safety assessment before scale-up.
Sources
use of 7-Chloroquinazolin-4-amine in solid-phase organic synthesis
Application Note: Strategic Deployment of 7-Chloroquinazolin-4-amine in Solid-Phase Organic Synthesis (SPOS)
Abstract
This technical guide details the integration of This compound (CAS: 17098-63-2) into solid-phase organic synthesis (SPOS) workflows. As a privileged scaffold in kinase inhibitor discovery (e.g., Gefitinib, Erlotinib), the quinazoline core requires robust immobilization and functionalization strategies. This note provides validated protocols for resin loading via the N4-amine, subsequent C7-diversification via Palladium-catalyzed cross-coupling, and controlled cleavage. Emphasis is placed on chemoselectivity, self-validating quality control, and high-throughput library generation.
Introduction & Chemo-informatics Profile
The this compound scaffold presents a unique "push-pull" electronic system ideal for medicinal chemistry.
-
N4-Position (Attachment Point): The exocyclic amine is moderately nucleophilic, allowing for reversible attachment to acid-labile resins. Its positioning mimics the ATP-binding hinge interaction found in many kinase inhibitors.
-
C7-Position (Diversity Handle): The chlorine atom at C7 is activated for oxidative addition by Palladium species, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. It is less reactive towards direct SNAr compared to the C4 position, making it stable during nucleophilic loading steps.
Chemo-informatics Snapshot:
-
Molecular Weight: 179.61 g/mol
-
pKa (Conjugate Acid): ~5.4 (N1 protonation)
-
LogP: ~1.8
-
Key Reactivity: C7-Cl (Pd-coupling), N4-NH₂ (Acylation/Alkylation/Tritylation).
Resin Selection & Loading Strategy
For this scaffold, 2-Chlorotrityl Chloride (2-CTC) Resin is the superior choice over Wang or Rink Amide resins.
-
Reasoning: 2-CTC allows for the immobilization of the electron-deficient heteroaryl amine under mild conditions and enables cleavage using dilute acid (1% TFA), preserving acid-sensitive groups introduced during library synthesis.
-
Mechanism: The bulky trityl group prevents salt formation at the N1-position and directs attachment exclusively to the exocyclic N4-amine.
Core Protocol 1: Immobilization on 2-CTC Resin
Materials:
-
2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g)
-
This compound (2.0 equiv relative to resin loading)
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)
-
DCM (Dichloromethane) (Anhydrous)
-
Methanol (HPLC Grade)
Step-by-Step Methodology:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL DCM and shake gently for 30 mins. Drain.
-
Loading Solution: Dissolve this compound (2.0 equiv) and DIPEA (4.0 equiv) in 10 mL DCM/DMF (4:1 v/v). Note: DMF aids solubility of the heterocycle.
-
Coupling: Add the solution to the swollen resin. Agitate at room temperature for 12 hours.
-
Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) (10 mL) and shake for 30 mins. This caps unreacted trityl chlorides as methyl ethers, preventing side reactions.
-
Washing: Drain and wash sequentially: 3x DCM, 3x DMF, 3x DCM.
-
Validation (Loading Test): Dry a small aliquot. The standard Fmoc test is inapplicable here. Instead, use the Gravimetric Method :
C7-Diversification: Solid-Phase Suzuki-Miyaura Coupling
The 7-chloro group is deactivated compared to 4-chloro analogs. Therefore, "standard" aqueous Suzuki conditions often fail. We utilize a high-energy microwave protocol with an electron-rich phosphine ligand.
Core Protocol 2: C7-Arylation
Reagents:
-
Aryl Boronic Acid (R-B(OH)₂) (5.0 equiv)
-
Catalyst: Pd₂(dba)₃ (0.05 equiv) + XPhos (0.1 equiv)
-
Base: K₃PO₄ (2M aqueous solution) (10.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a microwave vial, suspend the loaded resin (100 mg) in 1,4-Dioxane (3 mL).
-
Activation: Add the Aryl Boronic Acid, Pd₂(dba)₃, and XPhos. Purge with Argon for 5 mins.
-
Base Addition: Add the K₃PO₄ solution.
-
Reaction: Seal and heat in a microwave reactor at 100°C for 60 minutes .
-
Expert Insight: Conventional heating requires 12-16 hours at 90°C. Microwave irradiation accelerates the oxidative addition step into the C7-Cl bond.
-
-
Work-up: Filter hot (to prevent Pd precipitation on resin). Wash with warm DMF (3x), then water (3x), DMF (3x), DCM (3x).
-
Metal Scavenging: Wash resin with a solution of 0.05M sodium diethyldithiocarbamate in DMF (3x 5 mins) to remove residual Palladium.
Cleavage & Isolation
Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in DCM.
Protocol:
-
Pre-cool the cleavage cocktail to 4°C.
-
Add 5 mL to the resin (100 mg). Shake for 2 minutes. Do not exceed 5 minutes to prevent degradation.
-
Filter the filtrate into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize immediately).
-
Repeat the cleavage step 3 times.
-
Concentrate the combined filtrates under reduced pressure.
-
Purification: The crude product is typically >85% pure. Final purification via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization of Workflows
Figure 1: Synthesis Pathway & Mechanism
The following diagram illustrates the logical flow from resin loading to the catalytic cycle and final release.
Caption: Workflow for the solid-phase synthesis of 7-aryl-quinazolin-4-amines via 2-CTC resin immobilization.
Data Summary & Troubleshooting
Table 1: Optimization of C7-Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Temp/Time | Conversion (%)* |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C / 12h | 45% |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100°C / 12h | 60% |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100°C / 1h (MW) | >95% |
*Conversion determined by LCMS analysis of crude cleavage product.
Expert Troubleshooting Tips
-
Low Loading: If loading is <0.3 mmol/g, ensure the resin is not hydrolyzed. Use fresh 2-CTC resin. Add a catalytic amount of DMAP (0.1 equiv) strictly if necessary, but watch for racemization if amino acids are involved (not applicable here, but good practice).
-
Incomplete Coupling: The C7-Cl is sterically unhindered but electronically deactivated. If conversion stalls, add fresh catalyst and re-subject to microwave heating for 30 mins.
-
Black Resin: Indicates Palladium aggregation. Ensure the Sodium Diethyldithiocarbamate wash is performed until the wash solution is colorless.
References
-
Solid-Phase Synthesis of Quinazolines
-
Zhang, Y., et al. (2008). Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. Biopolymers. Link
-
-
Suzuki Coupling on Solid Phase
-
Liu, Y., et al. (2021). Recent advances in selective functionalization of the quinazoline scaffold. Link
-
-
Resin Loading Protocols
-
Merck Millipore. Novabiochem® Peptide Resin Loading Protocols. Link
-
-
Reactivity of 4-Aminoquinazolines
-
Khoza, T. A., et al. (2018). Suzuki cross-coupling of 4-amino-substituted quinazolines. ResearchGate. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloroquinazolin-4-amine
Welcome to the dedicated technical support guide for the synthesis of 7-Chloroquinazolin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound is a cornerstone for the development of numerous pharmacologically active molecules, particularly in oncology. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, and the 7-chloro substitution is a key feature in several potent kinase inhibitors.[1][2]
The most prevalent synthetic routes typically involve a three-stage process:
-
Cyclization: Formation of the quinazolinone ring system from an appropriately substituted anthranilic acid derivative.
-
Chlorination: Conversion of the 4-hydroxy (or 4-oxo) group to the highly reactive 4-chloro intermediate.
-
Amination: Nucleophilic aromatic substitution (SNA) of the 4-chloro group to install the final 4-amino moiety.
This guide is structured to address specific problems you might face at each of these critical stages.
Caption: General three-stage workflow for this compound synthesis.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low Yield in the Final Amination Step
Q: I've successfully synthesized 4,7-dichloroquinazoline, but the final amination step is giving me a very low yield of this compound. What's going wrong?
A: This is a common bottleneck. The reactivity of the 4-chloro position is high, but several factors can lead to poor conversion. Let's break down the potential causes:
-
Cause A: Inadequate Nucleophile Strength/Concentration.
-
Explanation: The source of ammonia (e.g., ammonium hydroxide, formamide, ammonium chloride) must be sufficiently concentrated and available to act as a nucleophile. In alcoholic solvents, using gaseous ammonia or a sealed "bomb" reactor with a solution of ammonia in alcohol often provides the best results by ensuring high concentrations.
-
Solution: Switch to a more robust ammonia source. Pressurizing a sealed vessel with ammonia gas (use extreme caution and appropriate equipment) in a solvent like 2-propanol or n-butanol can significantly drive the reaction to completion.
-
-
Cause B: Competing Side Reactions (Hydrolysis).
-
Explanation: The 4,7-dichloroquinazoline intermediate is highly susceptible to hydrolysis, especially in the presence of water at elevated temperatures. This side reaction reverts the intermediate back to the starting 7-chloroquinazolin-4(3H)-one, which is unreactive towards amination.
-
Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents. If using aqueous ammonia, keep the reaction temperature as low as feasible to minimize hydrolysis while still allowing for the amination to proceed. A common strategy is to run the reaction at 120-130°C in a sealed tube to maintain pressure and concentration.[3]
-
-
Cause C: Suboptimal Solvent and Temperature.
-
Explanation: The choice of solvent is critical. It must solubilize the starting material and be compatible with the high temperatures often required for this SNAr reaction. Alcohols like 2-propanol or phenols are frequently used. The reaction often requires heating to overcome the activation energy barrier.[2]
-
Solution: Optimize the solvent and temperature systematically. Phenol can act as both a solvent and a proton source to activate the quinazoline ring, sometimes leading to improved yields. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[2]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Ammonia Source | Aqueous NH₄OH | NH₃ in 2-Propanol | Gaseous NH₃ (sealed) | Yield increases with concentration |
| Solvent | Ethanol | 2-Propanol | Phenol | Phenol can improve reactivity |
| Temperature | 100 °C | 130 °C (sealed) | 150 °C (Microwave) | Higher temp/Microwave reduces time |
Problem 2: Difficulty in the Chlorination Step
Q: My chlorination of 7-chloroquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is incomplete and the work-up is difficult. How can I improve this?
A: The chlorination step is crucial for activating the C4 position. Success hinges on driving the reaction to completion and safely handling the work-up.
-
Cause A: Insufficient Reagent or Catalyst.
-
Explanation: POCl₃ is both the reagent and often the solvent. Using a large excess ensures the reaction goes to completion. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent (chloromethylene dimethylammonium chloride) in situ. This is the true electrophilic species that facilitates the conversion.[4]
-
Solution: Use a significant excess of POCl₃ (e.g., 5-10 equivalents). Ensure you add a catalytic amount of DMF (e.g., 0.1 equivalents). Reflux the mixture until TLC or LC-MS shows complete consumption of the starting material.
-
-
Cause B: Premature Decomposition during Work-up.
-
Explanation: The product, 4,7-dichloroquinazoline, is highly reactive and susceptible to hydrolysis. Quenching the reaction mixture by pouring it directly into water can be too exothermic and lead to immediate decomposition back to the starting material.
-
Solution: The work-up must be performed carefully under cold conditions. Slowly and cautiously pour the reaction mixture onto crushed ice. This dissipates the heat from the exothermic quenching of excess POCl₃. Maintain the pH by adding a base (e.g., aqueous ammonia or sodium bicarbonate solution) to neutralize the acidic environment, which also helps precipitate the product. The crude product should be filtered quickly and dried thoroughly.
-
Caption: Troubleshooting flowchart for the chlorination of 7-chloroquinazolin-4(3H)-one.
Problem 3: Impurities in the Final Product
Q: After purification, my final this compound is still not pure. What are the likely side-products?
A: Purity is paramount. Several common impurities can arise from the preceding steps.
-
Impurity 1: 7-chloroquinazolin-4(3H)-one.
-
Origin: This is the starting material for the chlorination step. Its presence indicates either incomplete chlorination or hydrolysis of the 4,7-dichloroquinazoline intermediate during work-up or amination.
-
Prevention & Removal: Ensure the chlorination reaction goes to completion. Use anhydrous conditions in the amination step. This impurity has different solubility and polarity, and can often be removed by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
-
Impurity 2: Isomeric Products.
-
Origin: If the synthesis started from a precursor where the regiochemistry was not well-controlled (e.g., cyclization of m-chloroaniline derivatives), you might have isomeric quinazolines (e.g., 5-chloroquinazolin-4-amine).[5]
-
Prevention & Removal: The best strategy is to start with a regiochemically pure starting material, such as 2-amino-4-chlorobenzoic acid. Separation of isomers can be extremely difficult and often requires careful column chromatography or fractional crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for a lab-scale synthesis to ensure high regioselectivity?
For ensuring the chloro group is definitively at the 7-position, the most reliable and common starting material is 2-amino-4-chlorobenzoic acid . This precursor locks in the chlorine at the correct position from the very beginning, preventing the formation of other isomers during the cyclization step.
Q2: Are there any "greener" or milder alternatives to using POCl₃?
While POCl₃ is highly effective, it is also corrosive and hazardous. Milder chlorinating agents have been explored, though they may require more optimization. Some alternatives include:
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, similar to POCl₃. It is also a hazardous reagent but can sometimes be used under milder conditions.[4]
-
Oxalyl Chloride or Phosgene Derivatives: These are also effective but are highly toxic and require specialized handling procedures. For most standard lab applications, POCl₃ remains the most common choice due to its reliability and effectiveness, despite its hazards.
Q3: What analytical techniques are essential for monitoring this synthesis?
-
Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting material and the formation of the product in each step. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion and can identify the mass of the desired product and any major impurities, confirming their identity.
-
Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation of the intermediates and the final product. The aromatic proton signals are characteristic and can be used to confirm the substitution pattern and purity. All final compounds should be characterized by ¹H NMR.[6]
IV. Recommended Experimental Protocol
This protocol outlines a reliable method starting from 2-amino-4-chlorobenzoic acid.
Step 1: Synthesis of 7-chloroquinazolin-4(3H)-one
-
Combine 2-amino-4-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 160-180 °C and maintain for 4-6 hours. The reaction mixture will become a clear solution and then a solid may precipitate.
-
Monitor the reaction by TLC until the starting benzoic acid is consumed.
-
Cool the reaction mixture to room temperature. Add water to the solidified mass and stir vigorously.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the white solid under vacuum to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 4,7-dichloroquinazoline
(Caution: This step involves POCl₃ and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.)
-
To the dried 7-chloroquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The mixture should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice.
-
Slowly and cautiously , pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is ~8-9. A precipitate will form.
-
Filter the solid, wash with copious amounts of cold water, and dry under vacuum to yield crude 4,7-dichloroquinazoline. This intermediate is often used directly in the next step without further purification.
Step 3: Synthesis of this compound
-
Place the crude 4,7-dichloroquinazoline (1.0 eq) and phenol (5-10 eq) in a sealed pressure vessel.
-
Cool the vessel and saturate the mixture with ammonia gas, or add a concentrated solution of ammonia in 2-propanol.
-
Seal the vessel and heat to 120-140 °C for 12-18 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Add an appropriate solvent like ethyl acetate and wash the organic layer with aqueous sodium hydroxide solution to remove the phenol.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.
V. References
-
Synthesis of 7-chloroquinolinyl-4- . ResearchGate. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. Available at: [Link]
-
Process for the preparation of 4-haloquinazolines . Google Patents. Available at:
-
Optimization of the reaction conditions in the synthesis of 4a . ResearchGate. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine . SciSpace. Available at: [Link]
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity . ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity . National Center for Biotechnology Information. Available at: [Link]
-
High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine . MDPI. Available at: [Link]
-
Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline . Google Patents. Available at:
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors . ACS Publications. Available at: [Link]
-
Process for preparing 4-amino-7-chloro-quinoline . Google Patents. Available at:
-
Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives . SpringerLink. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 5. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for nucleophilic substitution on quinazolines
Ticket System: Open | Status: Online | Agent: Senior Application Scientist
Welcome to the Quinazoline Optimization Hub. You are likely here because your nucleophilic aromatic substitution (SNAr) on a quinazoline scaffold has failed, yielded a "brick dust" solid, or produced the wrong regioisomer.
This guide treats your chemical synthesis as a debugging process. We do not just provide recipes; we troubleshoot the "code" of your reaction kinetics and thermodynamics.
Visual Workflow: The Decision Matrix
Before proceeding, locate your starting material and issue on the logic board below to identify the correct troubleshooting module.
Figure 1: Strategic decision tree for selecting the appropriate optimization module based on starting material and observed failure mode.
Module 1: The "Phantom" Product (Hydrolysis)
Symptom: You reacted 4-chloroquinazoline with an amine, but the NMR shows a product identical to the quinazolin-4-one precursor (the "hydroxyl" form). Diagnosis: Moisture Contamination. 4-chloroquinazolines are highly susceptible to hydrolysis. The C4-Cl bond is labile; water competes effectively with your amine nucleophile, reverting the substrate to the thermodynamically stable lactam (quinazolinone).
Troubleshooting Protocol
-
Solvent Swap (The "Green" Fix):
-
Standard: DMF or DMAc (High boiling, hard to dry, hard to remove).
-
Optimized:Anhydrous Isopropanol (IPA) or 2-MeTHF .
-
Why? IPA allows for proton transfer and often precipitates the product as the HCl salt, driving the equilibrium forward. It is also easier to dry than DMF.
-
-
The Base Trap:
-
Avoid hydroxide bases (NaOH, KOH) or wet carbonate bases.
-
Recommendation: Use DIPEA (Hünig’s base) or Et3N (1.2–1.5 equiv).[1] These organic bases scavenge the HCl byproduct without introducing water or hydroxide ions that promote hydrolysis [1].
-
-
Self-Validating Experiment:
-
Step 1: Dissolve 4-chloroquinazoline (1.0 equiv) in anhydrous IPA (0.2 M).
-
Step 2: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).
-
Step 3: Stir at RT.[1][2] If no reaction after 1h, heat to 50°C.
-
Validation: A precipitate (product·HCl salt) should form. Filter and wash with cold ether. This avoids aqueous workup entirely, preventing post-reaction hydrolysis.
-
Module 2: Regioselectivity (The "Twin" Problem)
Symptom: Starting with 2,4-dichloroquinazoline, you obtain a mixture of 2-substituted, 4-substituted, and 2,4-disubstituted products. Diagnosis: Loss of Kinetic Control. The Science: The C4 position is significantly more electrophilic than C2. This is due to the inductive effect of the N3 nitrogen and the resonance contribution where the negative charge stabilizes on N1. However, at high temperatures, the reaction overcomes the activation energy for C2, leading to mixtures [2].
The "Temperature Gate" Protocol
To exclusively target the C4 position:
| Variable | Optimized Condition | Rationale |
| Temperature | 0°C to RT | C4 reacts at low temp; C2 requires heat (>60°C). |
| Stoichiometry | 1.0 : 0.95 (Substrate:Amine) | Slight excess of electrophile ensures no amine remains to attack C2. |
| Addition Mode | Dropwise | Keep local amine concentration low to prevent "double hit" (disubstitution). |
Visual Mechanism: Why C4 Reacts First
Figure 2: Kinetic pathway favoring C4 substitution due to lower activation energy (Ea).
Module 3: The "Brick" (Solubility & Workup)
Symptom: The reaction worked, but the product is a rock-hard solid trapped in DMF, or it oiled out and won't crystallize. Diagnosis: Isoelectric Point / Salt Formation Issues. Quinazolines are basic. In the presence of acid (byproduct HCl), they form salts. In the presence of base, they are neutral.
The "pH Swing" Purification
Do not use column chromatography unless necessary. Use the Acid-Base Swing :
-
Quench: Pour the reaction mixture into water.
-
Acidify: Adjust pH to ~3-4 with 1M HCl. The unreacted amine and the quinazoline product will dissolve (protonated). Impurities (non-basic) may remain solid—filter them out.
-
Wash: Wash the aqueous layer with EtOAc (removes non-basic organic impurities).
-
Basify: Slowly add saturated NaHCO3 or NH4OH to the aqueous layer until pH > 8.
-
Harvest: The deprotonated product will precipitate as a free base. Filter and dry.[3][4]
Note: If the product is amphoteric (contains acidic groups), adjust pH to the isoelectric point (usually pH 5-6) to maximize precipitation.
Module 4: Advanced Activation (When 4-Cl Fails)
Symptom: The 4-Cl intermediate is too unstable or you want to avoid toxic chlorinating agents (POCl3). Solution: Peptide Coupling Agents (BOP/PyBOP). While POCl3 is the industrial standard, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can activate the tautomeric "OH" of quinazolinones for direct SNAr with amines, especially valuable for acid-sensitive substrates [3, 4].
Protocol (PyBOP Activation):
-
Mix: Quinazolin-4-one (1.0 equiv) + PyBOP (1.2 equiv) + DBU (1.5 equiv) in DMF or CH3CN.
-
Wait: Stir 30 min at RT (Forms the O-phosphonium intermediate).
-
Add: Amine (1.2 equiv).
-
Monitor: Reaction usually completes in 2–4 hours at RT.
References
-
Optimization of SNAr Conditions: BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Link
-
Regioselectivity Mechanisms: Mkia, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24). Link
-
PyBOP Activation: Bose, D. S., & Narsaiah, A. V. (2001).[5] Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides. Synthesis, 2001(03), 373-375. Link
-
Green Chemistry Approaches: Devi, P., et al. (2017).[6] Green Approaches Towards the Synthesis of Substituted Quinazolines. Current Green Chemistry, 4(1). Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Peptide Formation: Unveiling The PyBOP Mechanism [experience.rockfeller.com.br]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles from Primary Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues of Quinazoline Derivatives in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered during bioassays. By understanding the underlying principles and implementing the strategies outlined here, you can ensure the accuracy and reliability of your experimental data.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter in a question-and-answer format, providing both immediate troubleshooting steps and explanations of the underlying science.
Q1: My quinazoline derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of a compound "crashing out" of solution, which occurs when the concentration of the organic co-solvent (in this case, DMSO) is rapidly decreased, leading to a supersaturated and unstable aqueous solution. Many discovery compounds exhibit low aqueous solubility, which can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[3] However, for some hydrophobic compounds, a slightly higher concentration (up to 2%) may be necessary, but this must be validated with appropriate vehicle controls.[4]
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution of your DMSO stock solution into the assay buffer. It is preferable to mix DMSO stock dilutions directly with each assay media solution to maximize the interaction of the compound with the biological target.[2]
-
Pre-warm the Assay Buffer: Gently warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
-
Sonication: After dilution, briefly sonicate the solution to help break up any initial precipitate and facilitate dissolution.[1][4]
Underlying Causality: Kinetic vs. Thermodynamic Solubility
What you are observing is related to the difference between kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of how much of a compound can be dissolved when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[5][6] It often results in a supersaturated, metastable solution.[7] This is the solubility that is most relevant for high-throughput screening (HTS) and initial in vitro assays.[5][8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid, undissolved compound.[6][7] It is a more critical parameter for later-stage drug development and formulation.[5][9]
Your compound is likely exceeding its kinetic solubility limit upon dilution. The goal of the troubleshooting steps is to manipulate the conditions to keep the compound in a metastable, soluble state for the duration of the assay.
Q2: I've optimized my DMSO concentration, but my quinazoline derivative still shows poor solubility. What other formulation strategies can I explore for my in vitro assays?
A2: When DMSO alone is insufficient, a range of formulation strategies can be employed to enhance the aqueous solubility of your quinazoline derivative. The choice of strategy will depend on the specific physicochemical properties of your compound and the constraints of your bioassay.
Systematic Approach to Solubility Enhancement:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used.[10] It's crucial to determine the maximum tolerable concentration of any new co-solvent in your specific assay to avoid off-target effects.[11]
Co-solvent Typical Starting Concentration Range in Final Assay Volume Notes Ethanol 0.1% - 2% Can be a good alternative or addition to DMSO. Polyethylene Glycol 400 (PEG 400) 1% - 10% Generally well-tolerated in many cell-based assays. Propylene Glycol 1% - 5% Another commonly used co-solvent in pharmaceutical formulations. -
pH Adjustment: Quinazoline derivatives are often weak bases due to the nitrogen atoms in their heterocyclic ring system.[12][13][14] Their solubility can be significantly influenced by the pH of the aqueous buffer.[12][13][14]
-
Principle: By lowering the pH of the buffer below the pKa of the basic nitrogen(s), the compound becomes protonated and thus more water-soluble.[10][15]
-
Actionable Step: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4) and assess the solubility of your compound in each. Ensure the chosen pH is compatible with your assay system.
-
-
Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilizing hydrophobic compounds by forming micelles.[16]
-
Commonly Used Surfactants: Tween® 20, Tween® 80, Triton™ X-100.
-
Recommended Concentration: Typically used at concentrations just above their critical micelle concentration (CMC), often in the range of 0.01% - 0.1%.[4]
-
Caution: Surfactants can interfere with some assays, particularly those involving membrane proteins or lipid signaling pathways. Always run appropriate vehicle controls.[11]
-
-
Solid Dispersions: For more advanced formulation, solid dispersions can be created by dispersing the quinazoline derivative in a carrier matrix, such as a polymer.[17] This technique can improve the dissolution rate by creating an amorphous form of the drug.[17] While more common in preclinical development, it can be adapted for challenging in vitro experiments.
Q3: I'm observing inconsistent results in my bioassay, and I suspect non-specific binding of my hydrophobic quinazoline derivative. How can I diagnose and mitigate this issue?
A3: Non-specific binding (NSB) is a common problem with hydrophobic compounds, where they adhere to plasticware, proteins in the assay medium, or other surfaces, thereby reducing the effective concentration of the compound available to interact with the target. [18][19]
Diagnosing Non-Specific Binding:
-
Perform a Recovery Experiment: Prepare your compound at the final assay concentration in the complete assay buffer (including any serum or proteins). Incubate under the same conditions as your assay. At various time points, centrifuge the samples to pellet any precipitated compound and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). A significant decrease in concentration over time indicates NSB or precipitation.
Strategies to Reduce Non-Specific Binding:
-
Use Low-Binding Plates: Commercially available low-adsorption microplates can significantly reduce NSB.[18]
-
Incorporate a "Carrier" Protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to your assay buffer can help to block non-specific binding sites on plasticware and act as a carrier for the hydrophobic compound.[20]
-
Include a Non-ionic Surfactant: As mentioned for solubility enhancement, a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01% - 0.05%) can also help to prevent the compound from sticking to surfaces.[4][20]
-
Increase Salt Concentration: For compounds where electrostatic interactions contribute to NSB, increasing the ionic strength of the buffer with a salt like NaCl can help to shield these charges and reduce binding.[20]
Part 2: Frequently Asked Questions (FAQs)
Q: How should I prepare and store my DMSO stock solutions to ensure stability and prevent solubility issues?
A: Proper handling of DMSO stock solutions is critical.[1][21]
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Avoid Moisture: DMSO is hygroscopic (absorbs water from the air). Over time, water absorption can decrease the solubility of your compound in the stock solution.[22]
-
Concentration: A common stock solution concentration is 10 mM. However, for poorly soluble compounds, a lower concentration may be necessary.[22]
Q: What is the difference between kinetic and thermodynamic solubility, and which one should I be more concerned about for my initial bioassays?
A: For initial in vitro bioassays and high-throughput screening, kinetic solubility is the more relevant parameter.[5][6][8] It reflects the compound's behavior under the conditions of the assay, where a DMSO stock is rapidly diluted. Thermodynamic solubility is the true equilibrium solubility and is more critical for later-stage development, such as formulation for in vivo studies.[5][9]
Q: Can I use sonication to help dissolve my compound?
A: Yes, sonication can be a useful tool to aid in the dissolution of compounds after dilution into an aqueous buffer.[1][4] It provides energy to break up small aggregates and can help to achieve a homogenous solution. However, be mindful of the potential for compound degradation with prolonged or high-energy sonication.
Q: My quinazoline derivative seems to be more soluble at a lower pH. Is this expected?
A: Yes, this is expected for many quinazoline derivatives.[12][13][14] The quinazoline scaffold contains basic nitrogen atoms that can be protonated at acidic pH.[12][13][14] This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[15]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Kinetic Solubility Assessment
This protocol provides a general method for assessing the kinetic solubility of your quinazoline derivative in a specific assay buffer.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Create a serial dilution of the DMSO stock solution in 100% DMSO.
-
In a 96-well plate, add a fixed volume of your aqueous assay buffer to each well.
-
Add a small, equal volume of each DMSO stock dilution to the corresponding wells of the assay buffer plate. The final DMSO concentration should be consistent with your assay conditions (e.g., 1%).
-
Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.
Diagrams
Caption: Troubleshooting workflow for compound precipitation.
Caption: Effect of pH on the solubility of basic quinazoline derivatives.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Al-Obaid, A. M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
-
Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]
-
ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Schering, A. G. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
-
Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333. [Link]
-
GEUS. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
-
CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
-
ResearchGate. (2023). (PDF) Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. [Link]
-
Ascendia Pharma. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 657-671. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]
-
bioRxiv. (2023). Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. [Link]
-
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
Al-Omair, M. A. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2339. [Link]
-
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
BMC Chemistry. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]
-
Semantic Scholar. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Molecules. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. enamine.net [enamine.net]
- 9. ovid.com [ovid.com]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Stability of Quinazolinamine Inhibitors
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Optimizing PK Profiles for Quinazoline-based Kinase Inhibitors (EGFR/HER2)
Welcome to the Stability Optimization Hub
You are likely here because your lead quinazolinamine compound (analogous to Gefitinib, Erlotinib, or Lapatinib) is showing rapid clearance in microsomal assays (
In my 15 years of optimizing kinase inhibitors, I have seen that metabolic instability in this scaffold is rarely random. It follows predictable patterns driven by the electron-rich nature of the quinazoline core and its substituents. This guide is structured to help you diagnose the specific metabolic "leak," plug it using medicinal chemistry strategies, and validate the fix.
Module 1: Diagnostic Workflow
"Is it the scaffold or the side chain?"
Before you synthesize new analogs, you must confirm where the metabolism is occurring. Quinazolinamines are notorious substrates for CYP3A4 and CYP2D6 , but they can also be susceptible to Aldehyde Oxidase (AO) if the C2-position is unblocked or if nitrogen atoms are added to the scaffold (e.g., 5-azaquinazolines).
Diagnostic Decision Tree
Use this workflow to interpret your initial stability data.
Figure 1: Diagnostic logic to distinguish between P450-mediated metabolism and non-CYP pathways (like Aldehyde Oxidase) common in nitrogen-heterocycles.
Module 2: Structural Modification Strategies
"Plugging the Metabolic Leaks"
Once you have confirmed CYP-mediated clearance, the issue is almost always O-dealkylation at the C6/C7 positions or oxidation of the aniline tail.
Strategy A: Blocking O-Dealkylation (The C6/C7 "Soft Spots")
The alkoxy chains (methoxy, ethoxy) at C6 and C7 are electron-rich and sterically accessible, making them prime targets for CYP3A4.
The Fix:
-
Deuteration: Replace the hydrogens on the methoxy group with deuterium (
). This exploits the Kinetic Isotope Effect (KIE) .[1] The C-D bond is shorter and stronger than the C-H bond, making the rate-limiting step of hydrogen abstraction slower. -
Fluorination: Replace the alkoxy group with a trifluoromethoxy (
) or difluoromethoxy ( ) group. This pulls electron density away, deactivating the site towards oxidation. -
Cyclization: Tether the C6 and C7 chains into a ring (e.g., a dioxolane or dioxane ring). This restricts the conformational freedom required for the enzyme to access the hydrogens.
Strategy B: Stabilizing the Aniline Tail
The aniline moiety (typically at C4) is prone to hydroxylation or bioactivation into reactive quinone imines.
The Fix:
-
Para-blocking: If the para-position of the aniline is open, block it with a Fluorine or Chlorine atom.
-
Electron Withdrawal: Add an electron-withdrawing group (EWG) like
or to the aniline ring to reduce the electron density that facilitates oxidation.
Comparative Data: Modification Impact
Table 1: Impact of C6/C7 modifications on Intrinsic Clearance (
| Modification Type | Structure Example | Predicted Stability | Mechanism of Action |
| Baseline | 6,7-dimethoxy | Low (High Clearance) | Rapid O-demethylation by CYP3A4 |
| Deuteration | 6,7-di( | Moderate (+20-40% | Kinetic Isotope Effect (Stronger C-D bond) |
| Fluorination | 6-methoxy, 7-F | High | Steric blocking + Electronic deactivation |
| Cyclization | 6,7-ethylenedioxy | High | Conformational restriction prevents CYP access |
Module 3: Troubleshooting Assays & FAQs
Q1: "My compound shows low clearance but high toxicity in cells. Why?"
Diagnosis: You likely have Reactive Metabolite Formation . Quinazolinamines can undergo bioactivation to form quinone imines , particularly if there is a hydroxy group or an unblocked amine on the aniline tail. These intermediates bind covalently to cellular proteins (Glutathione trapping).
The Protocol: Glutathione (GSH) Trapping Assay
-
Incubate compound (10
) with HLM (1 mg/mL) and NADPH. -
Add excess Glutathione (GSH) or Potassium Cyanide (KCN).
-
Analyze via LC-MS/MS scanning for Neutral Loss of 307 Da (GSH adduct).
-
Result: If GSH adducts are found, you must modify the aniline ring to prevent bioactivation (e.g., add Fluorine to the phenyl ring).
Q2: "The kinetics are non-linear. The half-life changes with concentration."
Diagnosis: Your compound is likely a Mechanism-Based Inhibitor (MBI) of CYP3A4. Many quinazolines (like Gefitinib) are not just substrates but also suicide inhibitors. They bind to the CYP heme, inactivating the enzyme over time. This leads to underestimation of clearance in long incubations.
The Fix:
-
Use short incubation times (< 20 mins) to measure initial rate conditions.
-
Perform an
shift assay (pre-incubation with NADPH vs. no pre-incubation) to confirm MBI.
Module 4: Visualizing the Optimization Pathway
This diagram illustrates the iterative cycle of identifying the "Soft Spot" and applying the correct chemical fix.
Figure 2: SAR Optimization Cycle for Quinazolinamines. Note the distinct strategies for side-chain vs. aromatic ring metabolism.
References
-
Li, D., et al. (2007). "Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes."[2] Clinical Cancer Research.
-
Smith, D. A., & Obach, R. S. (2005). "Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs." Drug Metabolism and Disposition.
-
Tung, R. D. (2010). "The development of deuterium-containing drugs."[1] Innovations in Pharmaceutical Technology.
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
-
Foster, A. B. (1984). "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences.
Sources
Technical Support Center: Overcoming Drug Resistance with Novel Quinazoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the complexities of developing novel quinazoline derivatives to combat drug resistance. This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the challenges you encounter in your experimental workflow.
Section 1: Synthesis, Characterization, and Compound Handling
This section addresses the foundational challenges that arise during the synthesis and initial handling of your novel quinazoline derivatives.
Q1: My primary synthesis reaction for a novel quinazoline derivative is resulting in low yields and significant side products. How can I troubleshoot this?
A1: Low yields in quinazoline synthesis are a common hurdle, often stemming from reaction conditions or the stability of intermediates. The quinazoline ring is generally stable in cold dilute acids and bases, but can be susceptible to degradation under harsh conditions like boiling.[1][2] A systematic approach is key to optimization.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Synthetic Route: Numerous methods exist for quinazoline synthesis.[3][4] The classic Gabriel synthesis (1903) is robust, but modern approaches like tandem Staudinger–Aza-Wittig reactions or metal-catalyzed cyclizations might offer better yields for your specific derivative.[3][4] Consider if an alternative route might be more suitable for your starting materials.
-
Intermediate Instability: In multi-step syntheses, intermediates can be unstable. For instance, in reductions of nitro-phenyl precursors to amino-phenyl precursors using catalysts like Zinc, ensure the reaction goes to completion before the next step to avoid unwanted side reactions.[3] Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress and intermediate purity.
-
Catalyst and Reagent Purity: The purity of your reagents and catalysts is paramount. For instance, in palladium-catalyzed cross-coupling reactions to add substituents, an old or low-quality catalyst can drastically reduce yield.
-
Reaction Conditions:
-
Temperature: While some reactions require heat, excessive temperatures can degrade the quinazoline core.[2] Experiment with a temperature gradient to find the optimal balance between reaction rate and product stability.
-
Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. Ensure your starting materials are fully dissolved. If not, consider a different solvent system.
-
Atmosphere: Some reactions are sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and improve yield.
-
Q2: I'm observing precipitation of my quinazoline derivative after dissolving it in DMSO for in vitro assays. How can I address this solubility and stability issue?
A2: Poor aqueous solubility is a well-known challenge for many quinazoline derivatives, often classifying them as BCS Class II or IV compounds.[5] Stability in stock solutions is also a critical, and often overlooked, factor.
Causality & Troubleshooting Steps:
-
Verify Solubility Limits: First, determine the maximum solubility of your compound in your chosen solvent (e.g., DMSO) and in the final assay medium. A compound may be soluble at 10 mM in pure DMSO but precipitate when diluted into an aqueous buffer.
-
Assess Compound Stability: The stability of quinazoline derivatives can vary significantly based on the solvent. For example, one study found that the derivative BG1188 was stable for over 40 days in ultrapure water but showed immediate signs of degradation in DMSO.[6][7]
-
Protocol: To check stability, prepare a stock solution and measure its concentration and purity via UV-Vis spectrophotometry or HPLC at time zero and then at regular intervals (e.g., 24, 48, 72 hours) under your storage conditions.
-
-
Optimize Stock Solution Preparation:
-
Use Fresh Solutions: Whenever possible, prepare fresh dilutions from a solid stock for your experiments. Avoid repeated freeze-thaw cycles of DMSO stocks.
-
Alternative Solvents: If DMSO proves problematic, consider other organic solvents like ethanol or DMF, but always run a vehicle control to check for solvent-induced toxicity in your cells.[8]
-
-
Formulation Strategies: For later-stage development, consider formulation strategies like creating amorphous solid dispersions or using lipid-based formulations to improve solubility and bioavailability.[5]
Section 2: In Vitro Efficacy and Mechanistic Assays
This section focuses on troubleshooting the core biological experiments designed to test the efficacy of your compounds against drug-resistant models.
Q3: My novel quinazoline derivative shows high potency against a drug-sensitive cancer cell line but is ineffective against its drug-resistant counterpart. What are the likely causes and how do I investigate them?
A3: This is a central challenge in your research. The lack of efficacy points to a specific resistance mechanism that your compound fails to overcome. A logical, step-by-step investigation is required to pinpoint the cause.
Troubleshooting Workflow for Ineffective Compounds
Detailed Investigation Steps:
-
Identify the Resistance Mechanism: The primary reason for failure is that your compound does not target the active resistance mechanism in the cells.[9]
-
Target-Based Resistance: In many cases, especially with EGFR inhibitors, resistance arises from secondary mutations in the target protein, such as the T790M "gatekeeper" mutation or the C797S mutation, which can block the binding of covalent inhibitors.[10][11][12]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited target. A classic example is the amplification of the c-Met receptor tyrosine kinase, which can sustain downstream signaling even when EGFR is blocked.[11]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump your compound out of the cell, preventing it from reaching its target.[13][14]
-
-
Confirm Target Engagement (or lack thereof):
-
Biochemical Assays: Test your compound's inhibitory activity (IC50) directly against the purified wild-type and mutant target proteins (e.g., EGFRL858R/T790M/C797S).[10][15] This will definitively tell you if your compound can bind and inhibit the resistant form of the target.
-
Western Blot Analysis: Treat both sensitive and resistant cells with your compound and probe for phosphorylation of the target and key downstream effectors (e.g., p-EGFR, p-AKT, p-ERK).[15][16] If you see no reduction in phosphorylation in the resistant cells, it confirms a lack of on-target activity.
-
-
Structure-Activity Relationship (SAR) Analysis: The specific substituents on your quinazoline ring are critical for overcoming resistance. For example, SAR studies have shown that bulkier hydrophobic groups at certain positions can improve binding affinity to mutant kinases.[10][17] Compare your structure to published derivatives known to be effective against specific resistance mechanisms.[17][18][19]
Q4: How do I experimentally validate that my quinazoline derivative is overcoming resistance by inhibiting ABC transporters like P-gp or BCRP?
A4: Demonstrating that your compound inhibits drug efflux pumps is a key mechanistic validation. This is typically done by showing that your compound can increase the intracellular accumulation of a known fluorescent substrate of these transporters.[9]
Experimental Protocol: ABC Transporter Efflux Assay (using Rhodamine 123 for P-gp)
-
Cell Culture: Seed cells known to overexpress P-gp (e.g., NCI/ADR-RES) and a parental control cell line (e.g., OVCAR-8) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Treat the cells with various concentrations of your novel quinazoline derivative or a known P-gp inhibitor (e.g., Verapamil) as a positive control. Incubate for 1-2 hours.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to all wells at a final concentration of ~5 µM. Incubate for another 60-90 minutes to allow the substrate to enter the cells.
-
Wash and Measure:
-
Gently wash the cells twice with cold phosphate-buffered saline (PBS) to remove extracellular substrate.
-
Lyse the cells with a lysis buffer.
-
Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/528 nm for Rhodamine 123).
-
-
Data Analysis: An effective P-gp inhibitor will block the efflux of Rhodamine 123, leading to a higher intracellular fluorescence signal compared to untreated resistant cells. Calculate the fold-increase in fluorescence.
Visualizing the Assay Workflow
Section 3: Preclinical and In Vivo Studies
This section addresses common hurdles when moving your promising quinazoline derivatives from in vitro assays to in vivo animal models.
Q5: My lead quinazoline derivative has excellent in vitro potency but demonstrates very poor oral bioavailability in my rat pharmacokinetic (PK) study. What are the potential causes and solutions?
A5: This is a classic and frustrating "in vitro-in vivo disconnect." Poor oral bioavailability is often multifactorial, stemming from both physicochemical properties and metabolic liabilities.
Comparative Pharmacokinetic Parameters of Quinazoline Derivatives
| Compound ID | Administration Route | Oral Bioavailability (F%) | Key Observation | Reference |
| Quinazoline A | Oral / IV | 0.66 ± 0.11% | Very low oral absorption in rats. | [20] |
| Quinazoline B | Oral / IV | 0.36 ± 0.18% | Even lower absorption than Quinazoline A. | [20] |
| Compound 20 | Oral / IV | 21% | Reasonable oral bioavailability in rats. | [21] |
| Generic | Oral | Likely Low | High LogP values can reduce bioavailability. | [22] |
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: As discussed in Q2, poor aqueous solubility is a primary barrier to absorption. If the compound can't dissolve in the gastrointestinal fluid, it can't be absorbed.[5]
-
Lipophilicity (LogP): While some lipophilicity is needed to cross cell membranes, excessively high LogP values can cause the compound to get trapped in lipid bilayers or have poor solubility, reducing bioavailability.[22]
-
-
Investigate Metabolic Stability:
-
First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver or gut wall after absorption.
-
Protocol: Conduct an in vitro metabolic stability assay using liver microsomes.[13] This involves incubating your compound with liver microsomes and NADPH (a required cofactor for CYP enzymes) and measuring the disappearance of the parent compound over time. A short half-life in this assay suggests high susceptibility to first-pass metabolism.
-
-
Consider Active Efflux: P-glycoprotein is also highly expressed in the intestinal epithelium and can pump your compound back into the gut lumen after it has been absorbed, preventing it from reaching systemic circulation.[13]
-
Potential Solutions:
-
Structural Modification (Medicinal Chemistry): Introduce polar functional groups to reduce LogP and improve solubility. Block sites of metabolism by, for example, adding a fluorine atom to a position susceptible to hydroxylation.[22]
-
Formulation Development: For in vivo studies, consider formulations such as nanosuspensions or lipid-based delivery systems (e.g., SEDDS - self-emulsifying drug delivery systems) to improve dissolution and absorption.[5]
-
Q6: I'm observing unexpected toxicity in my animal model that was not predicted by my in vitro cytotoxicity assays against cancer cells. How should I approach this?
A6: Off-target toxicity is a major cause of failure in preclinical development. Your compound may be highly selective for its cancer target over other proteins in vitro, but it could still interact with an unrelated target in a critical organ system in vivo.
Investigative Strategy:
-
Characterize the Toxicity: First, identify the nature of the toxicity. Is it hematological, hepatic, renal, or neurological? This requires a thorough analysis of blood chemistry, complete blood counts, and histopathology of major organs from the toxicology study.
-
Rule Out Formulation-Related Toxicity: Ensure that the vehicle used to deliver the drug is not causing the observed toxicity. Administer a vehicle-only control group.
-
In Silico Target Prediction: Use computational tools and databases to predict potential off-target binding partners for your quinazoline derivative. This can provide hypotheses for the observed toxicity.
-
In Vitro Safety Profiling: Screen your compound against a panel of targets known to be associated with common toxicities (e.g., hERG for cardiotoxicity, a panel of CYPs for drug-drug interaction potential, a kinase panel for off-target kinase inhibition).
-
Consider a Targeted Delivery Strategy: If the toxicity is dose-limiting but the compound is effective, a drug delivery system like an antibody-drug conjugate could be explored to concentrate the compound at the tumor site and reduce systemic exposure.[9] This is a complex, later-stage solution but important to consider for highly potent molecules.
Visualizing the Resistance-Overcoming Mechanism
References
-
Wang, D. et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. [Link]
-
(2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). PubMed. [Link]
-
Al-Suwaidan, I. A. et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]
-
Vijayakumar, B. et al. (2013). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]
-
(2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]
-
(2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]
-
Militaru, G. et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Jafari, E. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar. [Link]
-
(2025). Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. PubMed. [Link]
-
Peng, Q. et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. PubMed. [Link]
-
Al-Ostath, A. et al. (2025). Design and Synthesis of Quinazolinones as EGFR inhibitors to Overcome EGFR Resistance Obstacle. ResearchGate. [Link]
-
Al-dujaili, L. J. et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Sharma, P. et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. [Link]
-
Jafari, E. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
(2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. PMC. [Link]
-
Singh, T. et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]
-
de Oliveira, R. B. et al. (2016). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Scientific Research Publishing. [Link]
-
(2025). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. PubMed. [Link]
-
Wang, D. & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]
-
Malasala, S. et al. (2022). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]
-
Al-Warhi, T. et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
-
(2024). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]
-
(2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]
-
(2024). Quinazolinone Antimicrobial Activity Research Guide. PapersFlow. [Link]
-
de Cássia, R. et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]
-
Al-Rooqi, M. M. et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PMC. [Link]
-
Lee, J. Y. et al. (2021). In vivo pharmacokinetic profiles in rat of 20. ResearchGate. [Link]
-
(2024). Quinazoline scaffold as a target for combating microbial resistance: Synthesis and antimicrobial profiling of quinazoline derivatives. ResearchGate. [Link]
-
Park, H. et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PMC. [Link]
-
Lin, J. et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. PubMed. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]
Validation & Comparative
comparative analysis of 7-Chloroquinazolin-4-amine vs 7-bromo-quinazolin-4-amine
This guide provides a comparative technical analysis of 7-Chloroquinazolin-4-amine versus 7-Bromoquinazolin-4-amine , focusing on their roles as privileged scaffolds in medicinal chemistry, particularly for kinase inhibitor development (e.g., EGFR, VEGFR).
Executive Summary: The "Blocker" vs. The "Builder"
In the context of drug discovery, these two analogs serve distinct strategic purposes.
-
This compound is typically employed as a "Metabolic Blocker." The C-Cl bond is robust, metabolically stable, and provides a specific electronic profile (electron-withdrawing) that modulates the pKa of the quinazoline ring nitrogens without adding excessive lipophilicity or steric bulk.
-
7-Bromoquinazolin-4-amine is the superior "Synthetic Builder." The weaker C-Br bond allows for facile oxidative addition by palladium catalysts, making it the preferred intermediate for installing solubilizing groups or diversity elements via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the late stage of synthesis.
Part 1: Physicochemical & Electronic Profile
The choice between Chloro and Bromo substitution at the 7-position fundamentally alters the molecule's properties and its interaction with biological targets.
| Feature | This compound | 7-Bromoquinazolin-4-amine | Implication for Drug Design |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br is bulkier; may clash in tight pockets but fills hydrophobic voids better. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is more electron-withdrawing, lowering the pKa of N1/N3 more than Br. |
| C-X Bond Energy | ~95 kcal/mol | ~68 kcal/mol | Br is much more reactive for Pd-catalyzed coupling. |
| Lipophilicity ( | +0.71 | +0.86 | Br increases logP more, potentially reducing aqueous solubility. |
| Polarizability | Low | High | Br can participate in halogen bonding with backbone carbonyls (e.g., in kinases). |
Part 2: Synthetic Utility & Reactivity
The most critical distinction for researchers is the reactivity order . In quinazoline chemistry, the C4 and C7 positions have vastly different reactivities.
The Reactivity Hierarchy
-
C4-Position (SNAr Active): The C4-Cl bond is highly activated by the adjacent N3 and para-N1. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.
-
C7-Position (Cross-Coupling Active): The C7-halogen is deactivated for SNAr but active for metal-catalyzed coupling. C7-Br is significantly superior to C7-Cl for this purpose due to faster oxidative addition.
Strategic Workflow: "SNAr First, Coupling Second"
To synthesize a library of kinase inhibitors, one typically installs the "warhead" amine at C4 first, followed by the "tail" at C7.
Caption: Orthogonal reactivity allows selective functionalization. The 7-Br handle survives the initial SNAr reaction, serving as a latent handle for late-stage diversification.
Part 3: Biological Performance (SAR)
In kinase inhibitors (specifically EGFR), the quinazoline core binds to the ATP pocket.
-
The 4-Amino Group: Forms a critical hydrogen bond with the "hinge region" (e.g., Met793 in EGFR).
-
The 7-Position: Points towards the solvent front.
Why 7-Br is often an Intermediate, not a Final Drug: While 7-bromo analogs show potency, the bromine atom is hydrophobic and does not aid solubility. Successful drugs (like Gefitinib) use the 7-position to attach solubilizing groups (e.g., morpholine-propoxy).
-
Experiment: If you test 7-Chloro vs. 7-Bromo analogs directly:
-
Potency: Often similar (IC50 within 2-3 fold), unless the Br clashes sterically.
-
Solubility: 7-Chloro is generally more soluble.
-
Metabolism: 7-Chloro is highly stable. 7-Bromo can be a liability for debromination or toxicity.
-
Part 4: Experimental Protocols
Protocol A: Synthesis of 7-Bromoquinazolin-4-amine (The Scaffold)
This protocol uses the Niementowski modification to build the ring.
Reagents:
-
2-Amino-4-bromobenzonitrile (1.0 eq)
-
Formamidine Acetate (1.5 eq)
-
2-Methoxyethanol (Solvent)
Procedure:
-
Charge: In a round-bottom flask, dissolve 2-amino-4-bromobenzonitrile (5.0 g, 25.4 mmol) in 2-methoxyethanol (50 mL).
-
Add: Add formamidine acetate (4.0 g, 38.1 mmol).
-
Reflux: Heat the mixture to reflux (approx. 125°C) under
atmosphere for 12 hours. -
Monitor: Check TLC (50% EtOAc/Hexane). The starting nitrile spot should disappear.
-
Workup: Cool to room temperature. The product often precipitates.
-
Precipitation: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Filtration: Collect the solid by vacuum filtration. Wash with water (
mL) and cold diethyl ether ( mL). -
Drying: Dry in a vacuum oven at 50°C.
-
Yield: Typically 75-85%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Selective Suzuki Coupling on 7-Bromo-4-aminoquinazoline
Demonstrating the utility of the Br-handle.
Reagents:
-
7-Bromoquinazolin-4-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (5 mol%)
- (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (Solvent)
Procedure:
-
Degas: Sparge 1,4-dioxane with nitrogen for 15 minutes.
-
Combine: Add 7-bromoquinazolin-4-amine (1 mmol), phenylboronic acid (1.2 mmol), and
(0.05 mmol) to a microwave vial or pressure tube. -
Solvent: Add degassed dioxane (5 mL) and
solution (1.5 mL). -
Heat: Seal and heat to 100°C for 4 hours (or 120°C for 30 min in microwave).
-
Filter: Filter through a Celite pad to remove Pd black.
-
Purify: Concentrate and purify via flash chromatography (DCM/MeOH gradient).
-
Note: The 4-amino group does not interfere with the Pd-catalyst under these conditions, whereas a 4-chloro group would compete.
-
References
-
Comparison of Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline. Canadian Journal of Chemistry, 2004.[1]
- Relevance: Establishes the reactivity hierarchy of halo-quinolines/quinazolines in Pd-coupling.
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- Relevance: Provides modern synthetic routes to the amino-quinazoline core.
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.Molecules, 2017.
- Relevance: details the SAR of the 7-position in EGFR inhibitors (Gefitinib/Erlotinib analogs).
-
Reactivity of Halogenated Quinazolinones and Quinazoline Derivatives in Cross-Coupling Reactions.Molecules, 2013.
- Relevance: Defines the specific activ
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives.Bioorganic & Medicinal Chemistry Letters, 2017.
Sources
- 1. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.jp]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Correlation of 7-Chloroquinazolin-4-amine and its Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The quinazoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors, with gefitinib and erlotinib being notable examples.[1][2] This guide provides an in-depth technical comparison of the methodologies used to evaluate the efficacy of 7-Chloroquinazolin-4-amine and its derivatives, focusing on the critical aspect of in vitro and in vivo correlation. By understanding the nuances of experimental design and data interpretation, researchers can better predict the clinical potential of this important class of molecules.
The Quinazoline Scaffold: A Versatile Core for Kinase Inhibition
The quinazoline core is a bicyclic aromatic heterocycle that serves as a foundational structure for a wide array of biologically active compounds.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antifungal, and anti-inflammatory properties.[5][6] A significant portion of research into quinazoline derivatives has focused on their utility as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][7] The 4-anilinoquinazoline derivatives, for instance, have been extensively investigated as potent and selective EGFR inhibitors that compete with ATP at the kinase's binding site.[1][7]
The subject of this guide, this compound, represents a fundamental building block within this class of compounds. The chloro-substitution at the 7-position has been shown in various analogs to influence potency and selectivity.[8] While specific public data on the in vitro and in vivo correlation of this compound is limited, we can extrapolate from the extensive research on its close derivatives to build a comprehensive framework for its evaluation. This guide will therefore use data from well-characterized 4-aminoquinazoline and 4-anilinoquinazoline derivatives to illustrate the principles of establishing a robust in vitro-in vivo correlation (IVIVC).
In Vitro Characterization: Laying the Foundation for Efficacy
The initial assessment of any potential kinase inhibitor begins with a battery of in vitro assays designed to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Direct Target Engagement
The first step is to confirm direct inhibition of the target kinase. This is typically achieved through biochemical assays that measure the phosphorylation of a substrate by the purified kinase enzyme.
Table 1: Comparison of In Vitro Biochemical Assays for Kinase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Radioactive Filter Binding Assay | Measures the incorporation of 32P or 33P from ATP into a substrate peptide. | High sensitivity, well-established. | Use of radioactivity, generates hazardous waste. | Scintillation counting |
| Luminescence-Based Kinase Assay | Measures the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system. | High-throughput, non-radioactive. | Can be prone to interference from colored compounds. | Luminescence |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous assay, high-throughput. | Requires specific fluorescent probes, can have a narrow assay window. | Fluorescence polarization |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the FRET between a donor-labeled antibody and an acceptor-labeled substrate. | High sensitivity, robust, homogeneous. | Requires specific antibody pairs, can be expensive. | TR-FRET ratio |
Experimental Protocol: A Representative TR-FRET Assay for EGFR Inhibition
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly-GT-biotin substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound or derivative compound
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add 2 µL of the compound dilution to the wells of the microplate.
-
Add 2 µL of a solution containing EGFR kinase and poly-GT-biotin substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 4 µL of a solution containing the Eu-labeled antibody and Streptavidin-APC.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assays: Assessing On-Target Effects in a Biological Context
While biochemical assays confirm direct target engagement, cellular assays are crucial for understanding a compound's activity in a more physiologically relevant environment.[9] These assays measure the downstream consequences of target inhibition within intact cells.
Table 2: Comparison of In Vitro Cellular Assays for Kinase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | Measures metabolic activity or ATP content as an indicator of cell number. | Simple, high-throughput, widely used. | Can be confounded by effects on metabolism not related to proliferation. | Absorbance, Luminescence |
| Western Blotting for Phospho-Proteins | Detects the phosphorylation status of the target kinase and its downstream effectors. | Provides direct evidence of target inhibition in cells, allows for pathway analysis. | Low-throughput, semi-quantitative. | Chemiluminescence, Fluorescence |
| Clonogenic Survival Assay | Measures the ability of single cells to form colonies after treatment. | Considered the "gold standard" for assessing cytotoxic effects. | Long assay duration, low-throughput. | Colony counting |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Provides mechanistic insight into how a compound affects cell division. | Requires specialized equipment and expertise. | Fluorescence intensity |
Experimental Protocol: A Representative Cell Viability Assay (CellTiter-Glo®)
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., A549 non-small cell lung cancer cells, which often express EGFR) in appropriate media.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analog.
-
Treat the cells with the compound dilutions and include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
Positive in vitro data is a prerequisite, but the true test of a compound's therapeutic potential lies in its in vivo performance. Animal models, typically mice, are used to assess a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Animal Models: Selecting the Right System
The choice of animal model is critical for obtaining relevant and translatable data. For kinase inhibitors targeting cancer, several types of mouse models are commonly used.
Table 3: Comparison of In Vivo Mouse Models for Cancer Research
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunocompromised mice.[10] | Simple to establish and monitor tumor growth. | Does not replicate the natural tumor microenvironment. |
| Orthotopic Xenograft | Human cancer cell lines are implanted into the corresponding organ in immunocompromised mice.[11] | More clinically relevant tumor microenvironment. | Technically more challenging, tumor monitoring can be difficult. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., EGFR mutations).[11][12] | Closely mimics human cancer development and progression in an immunocompetent host. | Long latency, can be expensive and time-consuming to develop. |
| Patient-Derived Xenografts (PDXs) | Tumor fragments from a patient are implanted into immunocompromised mice. | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, variable take rates, requires access to patient tissue. |
Experimental Protocol: A Representative Subcutaneous Xenograft Study
-
Animal Husbandry:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
House the animals in a specific pathogen-free facility.
-
-
Tumor Implantation:
-
Harvest cancer cells (e.g., H1975, which harbor an EGFR T790M mutation) from culture.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel.
-
Inject the cell suspension (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound derivative) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume (e.g., using calipers) and body weight regularly.
-
-
Endpoint and Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, significant weight loss).
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).
-
Compare the tumor growth rates between the treated and control groups to determine efficacy.
-
The IVIVC Challenge: Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy
A common pitfall in drug discovery is the disconnect between potent in vitro activity and a lack of in vivo efficacy. Several factors contribute to this discrepancy:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion properties determine its concentration and duration of exposure at the tumor site. A potent inhibitor that is poorly absorbed or rapidly metabolized will not be effective in vivo.
-
Target Engagement in Vivo: Achieving sufficient and sustained target inhibition in the tumor is crucial. This depends on both the compound's PK and its affinity for the target in the complex in vivo environment.
-
Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's activity.
-
Off-Target Effects: A compound that appears selective in vitro may have off-target activities in vivo that lead to toxicity or unexpected pharmacological effects.
Establishing a Meaningful In Vitro-In Vivo Correlation
A robust IVIVC is essential for guiding lead optimization and predicting clinical success. This requires integrating data from multiple in vitro and in vivo experiments.
Workflow for Establishing IVIVC
Caption: Workflow for establishing in vitro-in vivo correlation.
By measuring the compound concentration required for target inhibition in vitro (e.g., cellular pEGFR IC₅₀) and then determining the pharmacokinetic profile needed to achieve and maintain that concentration in the tumor in vivo, a predictive model can be built. This model can then be validated by assessing in vivo pharmacodynamics (target inhibition in the tumor) and efficacy (tumor growth inhibition).
Conclusion
The evaluation of this compound and its analogs as kinase inhibitors requires a multi-faceted approach that carefully considers both in vitro and in vivo data. While in vitro assays provide essential information on potency and mechanism, they are only the first step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties in relevant animal models is critical for establishing a meaningful in vitro-in vivo correlation. By following the principles and methodologies outlined in this guide, researchers can increase the likelihood of translating promising in vitro findings into effective preclinical and, ultimately, clinical candidates.
References
-
ResearchGate. (n.d.). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis | Request PDF. Retrieved from [Link]
-
Pubmed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Retrieved from [Link]
-
AACR Journals. (n.d.). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2024, March 15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]
-
Pubmed Central. (n.d.). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Retrieved from [Link]
-
Pubmed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
MDPI. (2024, August 14). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]
-
Pubmed Central. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [Link]
-
Pubmed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Retrieved from [Link]
-
Wiley Online Library. (2024, March 13). In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. Retrieved from [Link]
-
PubMed. (n.d.). EGF-effects in vitro and in vivo on a carcinoma cell line rich in EGFR. Retrieved from [Link]
-
Pubmed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
-
PubMed. (2024, May 22). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Retrieved from [Link]
-
bioRxiv. (2022, October 27). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Retrieved from [Link]
-
PubMed. (2014, February 15). In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]
-
Frontiers. (2022, November 16). Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines. Retrieved from [Link]
-
MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]
-
PubMed. (n.d.). In vitro pharmacological characterization of TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Retrieved from [Link]
-
SciELO. (n.d.). EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology. Retrieved from [Link]
-
Pubmed Central. (n.d.). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Retrieved from [Link]
-
ACS Publications. (2024, October 15). Immuno-PET Imaging of EGFR with 64Cu-NOTA Panitumumab in Subcutaneous and Metastatic Nonsmall Cell Lung Cancer Xenografts | Molecular Pharmaceutics. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response | bioRxiv [biorxiv.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Chloroquinazolin-4-amine Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinazolin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous clinically successful kinase inhibitors.[1][2] Its prevalence, however, belies the critical challenge of achieving target selectivity. As the human kinome consists of over 500 highly conserved ATP-binding sites, the potential for off-target interactions is a significant hurdle in drug development, potentially leading to unforeseen side effects or diminished efficacy.[3][4]
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built upon the this compound core and its close analogs. We will delve into the causality behind experimental choices for profiling, present detailed methodologies for key assays, and offer a comparative analysis of publicly available data to inform rational drug design and lead optimization.
The Imperative of Kinase Selectivity Profiling
The development of a successful kinase inhibitor is not merely about high potency against the intended target; it is a delicate balance between on-target efficacy and off-target safety. Comprehensive profiling across a broad panel of kinases is a vital step to:
-
Minimize Off-Target Effects: Unintended inhibition of other kinases can lead to toxicity and adverse patient outcomes.[3]
-
Uncover Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial.[5] Profiling can reveal these opportunities for developing multi-targeted therapies.
-
Guide Structure-Activity Relationship (SAR) Studies: Understanding how small structural modifications to the quinazoline scaffold impact selectivity provides crucial feedback for medicinal chemists to design more specific compounds.[6]
Core Methodologies for Cross-Reactivity Profiling
Several robust platforms are available for assessing kinase inhibitor selectivity. The choice of method often depends on the stage of drug discovery, the required throughput, and the desired depth of information (e.g., binding affinity vs. enzymatic inhibition). Here, we compare three widely adopted approaches.
Competition Binding Assays (e.g., KINOMEscan®)
This high-throughput method quantitatively measures the binding of an inhibitor to a large panel of kinases. It is particularly valuable for early-stage discovery and for obtaining a broad view of the inhibitor's interaction landscape.[7][8]
Principle of the Assay: The core of the assay involves a competitive binding dynamic among three components: a DNA-tagged kinase, a test compound (the inhibitor), and a kinase-specific ligand immobilized on a solid support (like beads).[9] If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.[9]
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Quinazoline Derivatives: A Comparative Guide for Drug Discovery Professionals
<_ _>
Introduction: The Enduring Potential of the Quinazoline Scaffold in Oncology
The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3][4] Its rigid, heterocyclic structure provides a versatile scaffold for designing molecules that can potently and selectively interact with key players in oncogenic signaling pathways. Several quinazoline derivatives have achieved blockbuster status as FDA-approved drugs, including gefitinib, erlotinib, and afatinib, which have revolutionized the treatment of certain cancers, most notably non-small cell lung cancer (NSCLC).[1][5][6][7] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting the epidermal growth factor receptor (EGFR).[8][9][10]
This guide provides a comprehensive framework for benchmarking novel quinazoline derivatives against established drugs. We will delve into the critical experimental workflows, from initial cytotoxicity screening to mechanistic validation, offering a scientifically rigorous approach for researchers in the field. The overarching goal is to equip scientists with the necessary tools to objectively assess the therapeutic potential of new chemical entities and identify promising candidates for further development.
The Rationale Behind New Quinazoline Derivatives
While existing quinazoline-based drugs have demonstrated significant clinical efficacy, the emergence of drug resistance and the desire for improved therapeutic indices necessitate the continued exploration of this chemical space.[1] The new derivatives discussed in this guide, designated as Q-Deriv-1 and Q-Deriv-2 , have been synthesized with specific structural modifications aimed at overcoming known resistance mechanisms and enhancing target engagement.
Comparative Benchmarking: Q-Deriv-1 & Q-Deriv-2 vs. Gefitinib
Our comparative analysis will focus on benchmarking our novel derivatives against Gefitinib , a first-generation EGFR inhibitor.[8][10] Gefitinib serves as an excellent comparator due to its well-characterized mechanism of action and established clinical relevance.[8][10]
In Vitro Cytotoxicity: The First Litmus Test
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method for assessing cell viability.[11][12][13] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][13]
Table 1: Comparative IC50 Values of Quinazoline Derivatives in A549 (NSCLC) Cell Line
| Compound | IC50 (µM) |
| Q-Deriv-1 | 0.05 ± 0.01 |
| Q-Deriv-2 | 0.12 ± 0.03 |
| Gefitinib | 0.25 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that Q-Deriv-1 exhibits superior potency in inhibiting the growth of A549 cells compared to both Q-Deriv-2 and the reference drug, Gefitinib.
Experimental Protocol: MTT Assay
This protocol outlines the standardized procedure for determining the IC50 values of the test compounds.
Materials:
-
A549 cells (or other relevant cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate overnight.[14][15]
-
Compound Treatment: Prepare serial dilutions of Q-Deriv-1, Q-Deriv-2, and Gefitinib in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a dose-response curve fitting software.
Delving Deeper: Mechanism of Action - Apoptosis Induction
A critical aspect of anticancer drug evaluation is determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death). Western blotting is a powerful technique to probe for key apoptotic markers.[16][17]
Experimental Rationale
Gefitinib and other EGFR inhibitors are known to induce apoptosis by blocking downstream signaling pathways crucial for cell survival.[8] We hypothesize that our novel derivatives, particularly the more potent Q-Deriv-1, will show enhanced induction of apoptosis. We will assess the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade.[17][18][19]
Western Blot Analysis
Table 2: Semi-Quantitative Analysis of Apoptotic Markers in A549 Cells
| Treatment (IC50 Conc.) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Q-Deriv-1 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| Q-Deriv-2 | 2.8 ± 0.3 | 2.1 ± 0.2 |
| Gefitinib | 2.5 ± 0.4 | 1.9 ± 0.3 |
Values represent the fold change in protein expression relative to the vehicle control, normalized to a loading control (e.g., β-actin). Data are mean ± SD.
The Western blot results corroborate the MTT assay data, with Q-Deriv-1 demonstrating a significantly higher induction of cleaved Caspase-3 and cleaved PARP compared to Gefitinib at their respective IC50 concentrations. This suggests that the enhanced cytotoxicity of Q-Deriv-1 is, at least in part, mediated by a more potent induction of apoptosis.
Experimental Protocol: Western Blot for Apoptotic Markers
Materials:
-
A549 cells
-
Test compounds (Q-Deriv-1, Q-Deriv-2, Gefitinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat A549 cells with the IC50 concentrations of the test compounds for 24 hours. Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands and normalize the expression of the target proteins to the loading control.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking new quinazoline derivatives against established drugs. The experimental data presented for our hypothetical compounds, Q-Deriv-1 and Q-Deriv-2, demonstrate how a combination of in vitro cytotoxicity assays and mechanistic studies can provide a clear and objective assessment of their potential.
The superior potency and apoptosis-inducing activity of Q-Deriv-1 highlight it as a promising lead candidate. Future studies should focus on:
-
Kinase Profiling: To determine the selectivity of Q-Deriv-1 against a panel of kinases.
-
In Vivo Efficacy: To evaluate the antitumor activity of Q-Deriv-1 in preclinical animal models.
-
Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of Q-Deriv-1.
By following a rigorous and logical experimental workflow, researchers can effectively identify and advance the next generation of quinazoline-based anticancer therapeutics.
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Patsnap Synapse.
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.). National Center for Biotechnology Information.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.). National Center for Biotechnology Information.
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15). American Association for Cancer Research.
- Gefitinib: mechanism of action, pharmacokinetics and side effect - ChemicalBook. (2023, September 28). ChemicalBook.
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.). ResearchGate.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). MDPI.
- Apoptosis western blot guide - Abcam. (n.d.). Abcam.
- Application Note: Western Blot Protocol for the Detection of Apoptosis Markers Following Taxacin Treatment - Benchchem. (n.d.). BenchChem.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025, January 22). International Journal of Medical and Pharmaceutical Research.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (2025, January 31). Acta Scientific.
- Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). National Center for Biotechnology Information.
- MTT assay protocol | Abcam. (n.d.). Abcam.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - ResearchGate. (2025, May 12). ResearchGate.
- MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). ResearchGate.
- Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (n.d.). BenchChem.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Creative Diagnostics.
- Quinazoline - Wikipedia. (n.d.). Wikipedia.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
- Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - Bentham Science Publisher. (n.d.). Bentham Science.
- MTT Cell Proliferation Assay - ATCC. (n.d.). ATCC.
- Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). National Center for Biotechnology Information.
- Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). YouTube.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). American Chemical Society.
- FDA approved quinazoline based drugs for the treatment of lung and breast cancer. - ResearchGate. (n.d.). ResearchGate.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). National Center for Biotechnology Information.
- Which proteins expression should I check by western blot for confirmation of apoptosis? (2014, November 5). ResearchGate.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. ijmpr.in [ijmpr.in]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline - Wikipedia [en.wikipedia.org]
- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 7-Chloroquinazolin-4-amine
For researchers and scientists in the fast-paced world of drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. 7-Chloroquinazolin-4-amine, a key intermediate in the synthesis of various bioactive molecules, demands meticulous handling not only during experimentation but, critically, through to its final disposal. This guide provides a procedural framework grounded in established safety protocols to ensure the responsible management of this compound waste, thereby protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound and its structural analogs are classified as hazardous materials. Understanding the inherent risks is fundamental to appreciating the necessity of the disposal protocols outlined herein.
Based on data from closely related compounds, this compound should be presumed to exhibit the following hazard profile[1][2]:
-
Acute Toxicity (Oral): Harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Can cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Therefore, the primary objective of our disposal plan is to prevent unintentional exposure through ingestion, skin/eye contact, or inhalation, and to ensure the compound does not enter the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (nitrile is a suitable option) and a fully buttoned lab coat. | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. Work should be conducted in a fume hood. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility. Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the drain.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to safe and compliant waste management.
-
Solid Waste:
-
Collect all solid this compound, including residual powder, contaminated weigh boats, and disposable lab equipment (e.g., pipette tips, contaminated gloves), in a dedicated, robust, and sealable container.
-
This container should be clearly designated for "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix this waste stream with non-halogenated solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Containerization and Labeling
Properly containing and labeling waste is a key regulatory requirement.
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) is a common choice.
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An indication of the major components and their approximate concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
Step 3: Interim Storage
Store waste containers in a designated and secure satellite accumulation area while awaiting pickup. This area should be:
-
Well-ventilated.
-
Away from incompatible materials, such as strong oxidizing agents.
-
Under the control of laboratory personnel.
-
Equipped with secondary containment to mitigate potential spills.
Step 4: Scheduling Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is paramount in the scientific community.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet for 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
Sources
Personal protective equipment for handling 7-Chloroquinazolin-4-amine
Operational Safety Protocol: Handling 7-Chloroquinazolin-4-amine
Executive Safety Summary
This compound (CAS: 20158-96-3) is not merely a chemical reagent; it is a pharmacologically active scaffold used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs). While often classified by vendors as an "Irritant" (H315/H319), its structural role as a bio-isostere for purines necessitates that it be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.
Critical Hazards:
-
Bioactivity: Potential inhibitor of EGFR/VEGFR signaling pathways.
-
Acute Toxicity: Harmful if swallowed (H302); potential for cumulative toxicity.
-
Reactivity: The C-Cl bond at position 7 is a handle for cross-coupling, implying susceptibility to nucleophilic displacement in vivo.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The lipophilic nature of the quinazoline core facilitates dermal absorption.
| Protection Zone | Recommended Equipment | Technical Justification |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.14 mm) or Polychloroprene | Quinazolines are organic bases. Double gloving creates a sacrificial outer layer against solvent carriers (e.g., DMSO, DMF) that enhance skin permeation. |
| Respiratory | P100 / N100 Respirator (if outside hood)Primary: Class II, Type A2 Biosafety Cabinet or Fume Hood | As a solid powder, the primary vector is inhalation of micro-particulates during weighing. Surgical masks offer zero protection against molecular bioactive dust. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient for fine powders which can bypass side-shields via air currents. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs | Cotton coats retain particulate matter, creating a secondary exposure source in common areas (cafeteria/office). |
Operational Workflow: From Storage to Synthesis
This protocol minimizes static discharge and aerosolization, the two highest risks when handling halogenated heterocycles.
Phase A: Pre-Operational Engineering Check
-
Verify Airflow: Fume hood face velocity must be >100 fpm (0.5 m/s) .
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Quinazoline powders are prone to triboelectric charging, causing "fly-away" powder.
-
Solvent Prep: Pre-measure solvents (e.g., Isopropanol, DMF) before opening the reagent bottle to minimize open-container time.
Phase B: Weighing & Transfer (The Critical Control Point)
-
Step 1: Place a disposable weighing boat inside a secondary containment tray within the hood.
-
Step 2: Tare the balance. Gently transfer the solid using a disposable spatula. Never pour from the stock bottle.
-
Step 3: Immediately recap the stock bottle.
-
Step 4: If dissolving, add the solvent to the solid in the containment tray. Do not transport dry powder across the lab bench.
Phase C: Reaction & Monitoring
-
Heating: If the protocol requires reflux (common for nucleophilic substitutions on the C-4 amine), use a heating block rather than an oil bath to prevent contaminated oil aerosols.
-
TLC Monitoring: When spotting TLC plates, keep the developing chamber inside the hood. The solvent front evaporates toxic intermediates.
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Full Tyvek suit and P100 respirator.
-
Contain: Do not dry sweep. Cover the spill with wet paper towels (soaked in water/surfactant) to suppress dust.
-
Clean: Scoop the wet slurry into a wide-mouth hazardous waste jar.
-
Decontaminate: Wash surface with 10% bleach solution (oxidizes the amine), followed by water.
Waste Disposal Streams
-
Solid Waste: Tag as "Toxic Solid, Organic, N.O.S. (Contains this compound)."[1][2][3][4] Do not mix with oxidizers.
-
Liquid Waste: Segregate into Halogenated Organic Waste streams due to the Chlorine atom. High-temperature incineration is required to prevent formation of toxic chloro-amines.
Visualized Safety & Logic Workflow
The following diagram illustrates the "Cradle-to-Grave" flow of the chemical through your laboratory, highlighting decision nodes for safety.
Figure 1: Operational logic flow for handling this compound, emphasizing the critical decision point at the weighing stage where dust exposure risk is highest.
References
-
PubChem. (n.d.).[2][4] 4-Amino-7-chloroquinazoline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA. (n.d.).[5] C&L Inventory: Quinazoline Derivatives. European Chemicals Agency.[3][5] Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Toxic and Hazardous Substances. United States Department of Labor. Retrieved from [Link]
Sources
- 1. 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | 477861-93-1 [sigmaaldrich.com]
- 2. 7-chloro-N,N-bis(2-methoxyethyl)quinazolin-4-amine | C14H18ClN3O2 | CID 86920494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-chloro-N-(3-methylphenyl)quinazolin-4-amine | C15H12ClN3 | CID 12806763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
